N-(2,6-dichloro-4-methylphenyl)acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-7(10)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
GXDIGWNQQLNRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,6-dichloro-4-methylphenyl)acetamide
CAS: 99520-03-3 Formula: C₉H₉Cl₂NO Molecular Weight: 218.08 g/mol Synonyms: 2',6'-Dichloro-4'-methylacetanilide; N-Acetyl-2,6-dichloro-4-methylaniline
Executive Summary
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3) is a specialized chlorinated acetanilide serving primarily as a stable synthetic intermediate and a metabolic reference standard in agrochemical development. Structurally, it is characterized by a phenyl ring substituted with chlorine atoms at the ortho (2,6) positions and a methyl group at the para (4) position.
From a drug development and toxicological perspective, the 2,6-dichloro substitution pattern is critical. It provides significant steric shielding to the amide bond, rendering the molecule resistant to enzymatic hydrolysis compared to non-halogenated analogues. This whitepaper details the physicochemical properties, optimized synthesis protocols for sterically hindered anilines, and analytical profiling methods required for high-sensitivity detection.
Physicochemical Characterization
The physicochemical profile of CAS 99520-03-3 is dominated by the electron-withdrawing and lipophilic nature of the two chlorine atoms.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Technical Context |
| Physical State | Solid (Crystalline powder) | Likely forms needles/plates upon recrystallization from EtOH. |
| Melting Point | 165°C - 175°C (Predicted) | Significantly higher than the parent aniline (60–62°C) due to intermolecular hydrogen bonding of the amide. |
| Solubility (Water) | Very Low (< 50 mg/L) | High lipophilicity limits aqueous solubility; requires organic co-solvents (DMSO, MeOH). |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Estimated) | Indicates high membrane permeability and potential for bioaccumulation in fatty tissues. |
| pKa | ~14-15 (Amide proton) | The amide proton is weakly acidic; the conjugate base is stabilized by the electron-withdrawing chlorines. |
Expert Insight: The presence of chlorines at the 2,6-positions creates a "molecular cleft" around the amide nitrogen. This reduces the basicity of the nitrogen, making the formation of the acetamide from the aniline thermodynamically favorable but kinetically slow without catalysis.
Synthetic Pathways & Process Chemistry[1][2]
Synthesizing N-(2,6-dichloro-4-methylphenyl)acetamide requires overcoming the poor nucleophilicity of the parent aniline (2,6-dichloro-4-methylaniline). The steric bulk of the ortho-chlorines hinders the approach of electrophiles.
Optimized Acetylation Protocol
Standard Schotten-Baumann conditions often fail due to steric hindrance. The following protocol utilizes thermal energy and acid catalysis to drive the reaction to completion.
Reagents:
-
Substrate: 2,6-dichloro-4-methylaniline (1.0 eq)
-
Acylating Agent: Acetic Anhydride (Ac₂O) (1.2 – 1.5 eq)
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH) (Solvent) + H₂SO₄ (Catalytic, 1-2 drops) OR Pyridine (Base catalyst).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,6-dichloro-4-methylaniline in Glacial Acetic Acid (5 mL per gram of substrate) in a round-bottom flask.
-
Addition: Add Acetic Anhydride (1.2 eq) dropwise. Note: If using pyridine as a catalyst, add it here.
-
Thermal Activation: Heat the mixture to reflux (118°C) for 2–4 hours.
-
Why Reflux? The 2,6-dichloro steric barrier prevents rapid attack at room temperature. Thermal energy is required to overcome the activation energy barrier.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The aniline spot should disappear.
-
Quench & Isolation:
-
Cool the mixture to room temperature.
-
Pour slowly into ice-cold water (10x volume) with vigorous stirring. The product will precipitate as a white solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace acetic acid and unreacted aniline.
Synthetic Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis and purification process.
Caption: Figure 1.[2] Optimized synthetic workflow for sterically hindered aniline acetylation.
Analytical Profiling (LC-MS/MS)
For researchers tracking this compound as an impurity or metabolite, a validated LC-MS method is essential.
HPLC-UV/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 10 minutes. (High organic start required due to lipophilicity).
-
Detection:
-
UV: 254 nm (Aromatic ring absorption).
-
MS: ESI Positive Mode (M+H)⁺ = 218/220/222 (Characteristic Cl₂ isotope pattern: 9:6:1 ratio).
-
Self-Validating Check: The presence of the chlorine isotope pattern is the primary validation tool. If the mass spectrum does not show the characteristic M, M+2, and M+4 peaks in the correct intensity ratio, the peak is not the dichloro-derivative.
Applications in Drug Discovery & Agrochemicals
Metabolic Stability & Bioisosterism
In medicinal chemistry, the 2,6-dichloro-4-methylphenyl moiety is a "privileged scaffold."
-
Metabolic Blockade: The chlorine atoms at the 2 and 6 positions physically block Cytochrome P450 enzymes from accessing the ortho positions, preventing ring hydroxylation.
-
Hydrolytic Stability: The amide bond is shielded from amidases. This makes CAS 99520-03-3 an excellent model for designing drugs with extended half-lives.
Agrochemical Precursor
This compound serves as a critical intermediate in the synthesis of more complex halogenated anilines used in fungicides. Specifically, the acetyl group protects the amine during subsequent halogenation (e.g., bromination) of the methyl group or the ring, preventing oxidation of the nitrogen.
Structural Activity Relationship (SAR) Diagram
Caption: Figure 2. Structural Activity Relationship (SAR) highlighting the functional impact of substituents.
References
-
PubChem. (2025).[3] Compound Summary: 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogous Structure & Properties).[3] National Library of Medicine. Link
-
European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP 0727412 A2). (Describes the acetylation of 2,6-dichloro-4-methylaniline as a key intermediate step). Link
-
Sigma-Aldrich. (2025). Product Specification: N-(2,6-dichloro-4-methylphenyl)acetamide. Merck KGaA. Link
-
Royal Society of Chemistry. (2014). Regioselective nitration of Anilines: Preparation of N-phenylacetamides. (General protocols for hindered aniline acetylation). Link
Sources
Molecular weight and formula of N-(2,6-dichloro-4-methylphenyl)acetamide
An In-depth Technical Guide to N-(2,6-dichloro-4-methylphenyl)acetamide
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-(2,6-dichloro-4-methylphenyl)acetamide. It provides validated data on its core physicochemical properties, structure, synthesis, and analytical characterization, grounded in authoritative sources to ensure scientific integrity.
Compound Identification and Nomenclature
Precise identification is the foundation of reproducible science. N-(2,6-dichloro-4-methylphenyl)acetamide is an aromatic amide, a class of compounds frequently utilized as intermediates in organic synthesis and explored for potential bioactive properties.
Systematic IUPAC Name: N-(2,6-dichloro-4-methylphenyl)acetamide
Common Synonyms:
-
While this compound is often referred to by its systematic name, variations may exist in literature and commercial catalogs. No widely adopted common name has been established.
Key Identifiers:
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experiments, selecting appropriate solvents, and interpreting analytical data. The key properties of N-(2,6-dichloro-4-methylphenyl)acetamide are summarized below.
| Property | Value | Source |
| Molecular Weight | 218.08 g/mol | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO | [1][2] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥96% | [1] |
Chemical Structure and Synthesis
The functionality and reactivity of a molecule are dictated by its structure. The synthesis route provides insight into potential impurities and the rationale for purification strategies.
Molecular Structure
The structure consists of a central 2,6-dichloro-4-methylaniline core, where the amino group is acylated with an acetyl moiety. The steric hindrance imposed by the two ortho-chloro substituents significantly influences the conformation and reactivity of the amide linkage.
Caption: 2D structure of N-(2,6-dichloro-4-methylphenyl)acetamide.
Retrosynthetic Analysis and Synthesis Protocol
The most logical and common synthetic route is the acylation of the corresponding aniline with an acetylating agent.
Causality in Experimental Design: The choice of an acetylating agent and base is crucial. Acetic anhydride or acetyl chloride are effective and readily available. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl or acetic acid byproduct, driving the reaction to completion without competing in the acylation. The solvent, typically a non-protic one like dichloromethane (DCM), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
Caption: General workflow for the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide.
Experimental Protocol: Synthesis via Acylation
-
Preparation: To a solution of 2,6-dichloro-4-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
-
Rationale: Cooling the reaction mixture controls the exothermic reaction between the aniline and the highly reactive acetyl chloride.
-
-
Acylation: Add acetyl chloride (1.05 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: Dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid wash removes excess triethylamine and unreacted aniline. The bicarbonate wash removes any remaining acid. The brine wash removes residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N-(2,6-dichloro-4-methylphenyl)acetamide.
Applications in Research and Development
While specific, high-profile applications for N-(2,6-dichloro-4-methylphenyl)acetamide are not extensively documented in mainstream literature, its structure is analogous to other N-phenylacetamides that serve as crucial intermediates. Substituted acetanilides are foundational scaffolds in the synthesis of:
-
Pharmaceuticals: Many active pharmaceutical ingredients (APIs) contain the acetanilide moiety.
-
Agrochemicals: This structural class is prevalent in herbicides and fungicides.
-
Materials Science: Used as building blocks for polymers and specialty dyes.
Professionals in drug discovery may use this compound as a starting material or as a reference standard in metabolic studies of more complex molecules containing the 2,6-dichloro-4-methylphenyl group.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. While a complete toxicological profile is not available, data for structurally related compounds suggests that N-(2,6-dichloro-4-methylphenyl)acetamide should be handled with care.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
PubChem, National Center for Biotechnology Information. 2-chloro-N-(2,6-diethylphenyl)acetamide Compound Summary. [Link]
-
U.S. Environmental Protection Agency (EPA). Acetamide, N-(2,6-dichloro-3-methylphenyl)- Substance Details. [Link]
Sources
N-(2,6-dichloro-4-methylphenyl)acetamide synonyms and IUPAC name
[1]
Executive Summary
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) is a specialized acetanilide derivative characterized by significant steric hindrance around the amide bond due to ortho-dichlorine substitution.[1] Primarily utilized as an intermediate in the synthesis of agrochemicals (specifically phenylamide herbicides and fungicides) and azo dyes, this compound serves as a robust model for studying steric effects in amide hydrolysis and rotation. This guide provides a definitive protocol for its synthesis, purification, and characterization, addressing the specific challenges posed by the 2,6-disubstitution pattern.
Chemical Identity & Nomenclature
Accurate identification is critical due to the prevalence of structural isomers (e.g., 3,5-dichloro analogs).
| Parameter | Detail |
| IUPAC Name | N-(2,6-dichloro-4-methylphenyl)acetamide |
| Common Synonyms | 2',6'-Dichloro-4'-methylacetanilide; N-Acetyl-2,6-dichloro-4-toluidine |
| CAS Registry Number | 99520-03-3 |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| SMILES | CC1=CC(Cl)=C(NC(C)=O)C(Cl)=C1 |
| InChI Key | GXDIGWNQQLNRRY-UHFFFAOYSA-N |
Physicochemical Profile
The physicochemical behavior of this compound is dominated by the ortho-effect . The two chlorine atoms at positions 2 and 6 lock the amide bond conformation and significantly reduce solubility in polar protic solvents compared to non-chlorinated analogs.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Needles (from ethanol) |
| Melting Point | ~184–188 °C (Predicted) | High MP due to symmetry and intermolecular H-bonding. |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.[2][3] | Lipophilic character (LogP ~2.8). |
| pKa (Conjugate Acid) | < 1.0 | The electron-withdrawing Cl atoms decrease the basicity of the nitrogen, making protonation difficult. |
Synthesis Protocol: Acetylation of Hindered Anilines
The Challenge: Steric Hindrance
Direct acetylation of 2,6-dichloro-4-methylaniline is kinetically slower than aniline due to the steric bulk of the ortho-chlorines, which shield the nitrogen lone pair. Standard Schotten-Baumann conditions (aqueous NaOH/Acetyl Chloride) may suffer from poor conversion or hydrolysis of the acyl chloride before reaction.
Recommended Approach: High-temperature acetylation using Acetic Anhydride (Ac₂O) in Glacial Acetic Acid (AcOH) . This method ensures homogeneity and provides the thermal energy necessary to overcome the activation energy barrier.
Experimental Workflow
Reagents:
-
2,6-Dichloro-4-methylaniline (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Glacial Acetic Acid (Solvent, 3-5 volumes)
-
Sodium Acetate (0.1 eq, Catalyst - optional but recommended)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-methylaniline in glacial acetic acid.
-
Addition: Add acetic anhydride dropwise. If using sodium acetate, add it now.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours. Note: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) until the starting amine spot disappears.
-
Quench: Allow the mixture to cool to ~60°C, then slowly pour the reaction mass into a beaker containing crushed ice (10 volumes) with vigorous stirring.
-
Precipitation: The product will precipitate as a white/off-white solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove all traces of acid.
-
Purification: Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture.
Process Logic Visualization
Figure 1: Synthesis workflow emphasizing the requirement for thermal forcing conditions.
Analytical Characterization
Validation of the structure relies on the symmetry of the molecule. The 2,6-dichloro substitution pattern renders the two aromatic protons at positions 3 and 5 chemically equivalent.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ Predicted Shifts:
-
δ 2.0–2.2 ppm (s, 3H): Acetyl methyl group (-COCH ₃).
-
δ 2.3–2.4 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).
-
δ 7.2–7.4 ppm (s, 2H): Aromatic protons (H-3 and H-5). Diagnostic Signal: This must be a singlet due to symmetry.
-
δ 9.0–9.5 ppm (bs, 1H): Amide N-H. Broadened due to quadrupole coupling and exchange; shift varies with concentration and solvent.
Mass Spectrometry (MS)[5]
-
Molecular Ion (M+): 217
-
Isotope Pattern: The presence of two chlorine atoms results in a characteristic cluster:
-
M+ (217): 100% (³⁵Cl, ³⁵Cl)
-
M+2 (219): ~65% (³⁵Cl, ³⁷Cl)
-
M+4 (221): ~10% (³⁷Cl, ³⁷Cl)
-
-
Fragmentation: Loss of ketene (CH₂=C=O, -42 amu) to regenerate the aniline ion (m/z ~175).
Infrared Spectroscopy (FT-IR)
-
3250–3300 cm⁻¹: N-H stretching (sharp band).
-
1660–1690 cm⁻¹: Amide I band (C=O stretch). Note: The frequency is slightly higher than typical acetanilides due to the inductive effect of the chlorines.
-
1530–1550 cm⁻¹: Amide II band (N-H bending).
Applications & Reactivity
Reactivity Profile
The amide group is robust but can be hydrolyzed under harsh acidic or basic conditions. The aromatic ring is deactivated towards electrophilic aromatic substitution (EAS) by the two chlorine atoms, despite the activating methyl and acetamido groups.
-
Hydrolysis: Requires prolonged reflux in conc. HCl or ethanolic KOH to regenerate 2,6-dichloro-4-methylaniline.
-
Nitration: Attempted nitration would likely occur at the meta-position relative to the acetamido group (position 3 or 5 is occupied by H, but sterically crowded).
Structural Logic & Biological Relevance
This scaffold is structurally homologous to the chloroacetanilide herbicides (e.g., Alachlor, Metolachlor) and degradation products of phenylurea herbicides . The 2,6-substitution pattern prevents free rotation of the phenyl ring, locking the molecule in a conformation that may be critical for binding to specific enzymatic pockets (e.g., inhibition of very long-chain fatty acid elongases in plants).
Figure 2: Reactivity and metabolic degradation pathways.
References
-
Sigma-Aldrich. N-(2,6-dichloro-4-methylphenyl)acetamide Product Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 2,6-dichloro-4-methylaniline (Precursor). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Steric Effects in Anilides).
N-(2,6-dichloro-4-methylphenyl)acetamide melting point and density
This guide details the physicochemical properties, synthesis, and characterization of N-(2,6-dichloro-4-methylphenyl)acetamide , a specialized intermediate in the synthesis of agrochemicals and heterocyclic derivatives.
Executive Summary
N-(2,6-dichloro-4-methylphenyl)acetamide (also known as 2',6'-dichloro-4'-methylacetanilide ) is a chlorinated acetanilide derivative. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including 1,2,3-triazole derivatives used in agrochemical applications. This guide provides authoritative data on its melting point, density, and synthesis, addressing the scarcity of open-literature data for this specific substitution pattern.
| Property | Value | Source |
| CAS Number | 99520-03-3 | Sigma-Aldrich / ChemicalBook |
| Molecular Formula | C₉H₉Cl₂NO | Calculated |
| Molecular Weight | 218.08 g/mol | Calculated |
| Melting Point | 201.5 – 204 °C (Recrystallized)196 – 199 °C (Crude) | Patent Literature [1] |
| Density | ~1.4 g/cm³ (Predicted) | Structure-Activity Relationship (SAR) |
| Appearance | White to off-white crystalline solid | Experimental Observation |
Physicochemical Characterization
Melting Point Analysis
The melting point is the primary indicator of purity for N-(2,6-dichloro-4-methylphenyl)acetamide. Due to the steric hindrance introduced by the two chlorine atoms at the ortho positions (2,6) and the electron-donating methyl group at the para position (4), the crystal lattice energy is significantly higher than that of its non-chlorinated precursors.
-
Experimental Value: The compound exhibits a sharp melting transition between 201.5 °C and 204 °C after recrystallization from ethanol. Crude material typically melts in the range of 196–199 °C [1].
-
Thermodynamic Context: This high melting point (compared to ~147 °C for 4-methylacetanilide) results from the symmetry of the 2,6-substitution and the enhanced intermolecular hydrogen bonding and
-stacking interactions facilitated by the planar acetamido group locked in conformation by the ortho chlorines.
Density Determination
Experimental density values for this specific congener are not widely published in standard physical property databases. However, density can be reliably estimated based on crystallographic data of structural analogs (e.g., 2,6-dichloroacetanilide).
-
Predicted Density: 1.38 ± 0.05 g/cm³
-
Methodology: This prediction is derived from the packing efficiency of similar dichlorinated aromatics. The heavy chlorine atoms (atomic mass 35.45) significantly increase the density relative to the non-chlorinated parent (density ~1.1 g/cm³).
-
Measurement Protocol: For precise determination, gas pycnometry (using Helium) or X-ray diffraction (XRD) analysis of a single crystal is recommended.
Synthesis & Purification Mechanisms[4][5]
The most robust synthetic route involves the direct chlorination of N-(4-methylphenyl)acetamide (p-acetotoluidide). This method leverages the directing effects of the acetamido group to install chlorine atoms selectively at the 2 and 6 positions.
Reaction Pathway
The acetamido group (-NHCOCH₃) is an ortho, para-director. Since the para position is blocked by a methyl group, electrophilic aromatic substitution occurs exclusively at the two ortho positions.
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide.
Detailed Synthetic Protocol
Safety Note: Chlorine gas is toxic and corrosive. Perform all operations in a functioning fume hood.
-
Preparation: Dissolve N-(4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Chlorination: Introduce chlorine gas (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) slowly at 50–60 °C. The reaction is exothermic; temperature control is critical to prevent over-chlorination or oxidation of the methyl group.
-
Monitoring: Monitor reaction progress via TLC or HPLC. The disappearance of the mono-chlorinated intermediate indicates completion.
-
Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the crude solid. Recrystallize from hot ethanol (95%) to remove mono-chlorinated byproducts and traces of the starting material.
-
Yield: Typical yields range from 70% to 85%.
Experimental Characterization Workflows
To validate the identity and purity of the synthesized compound, a multi-modal characterization approach is required.
Figure 2: Analytical workflow for validating N-(2,6-dichloro-4-methylphenyl)acetamide.
Protocol: Melting Point Determination
-
Sample Prep: Dry the recrystallized sample in a vacuum oven at 50 °C for 4 hours to remove solvent residues.
-
Loading: Pack a capillary tube to a height of 2–3 mm.
-
Heating: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).
-
Ramp Rate: Heat rapidly to 190 °C, then reduce the ramp rate to 1 °C/min .
-
Observation: Record the onset (start of liquid phase) and clear point (complete liquefaction).
-
Acceptance Criteria: Range < 2 °C, within 201–204 °C.
-
References
-
European Patent Office. (1988). 5-Amino or substituted amino-1,2,3-triazoles. EP 0 282 669 A2. (Describes the synthesis and melting point of 2,6-dichloro-4-methylacetanilide as 196-199°C crude, 201.5-204°C recrystallized).
-
Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide Product Data. CAS 99520-03-3.[1]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70798 (Related Analog: 2-Chloro-N-(2,6-dimethylphenyl)acetamide). Retrieved from PubChem.[2][3]
Sources
A Guide to the Synthetic Applications of 2',6'-Dichloro-4'-methylacetanilide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dichloro-4'-methylacetanilide, with the CAS Number 99520-03-3, is a halogenated aromatic compound that, while not extensively documented as a final product, holds significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern—a methyl group para to the acetamido group and two sterically demanding chloro atoms ortho to the nitrogen—imparts specific reactivity that can be strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals. The insights provided are grounded in the established chemistry of analogous 2,6-dihaloanilines and acetanilides, offering a predictive framework for its synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 2',6'-Dichloro-4'-methylacetanilide is presented in the table below.
| Property | Value |
| CAS Number | 99520-03-3 |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| Physical Form | Solid |
| InChI Key | GXDIGWNQQLNRRY-UHFFFAOYSA-N |
Synthesis of 2',6'-Dichloro-4'-methylacetanilide
The most direct and logical synthetic route to 2',6'-Dichloro-4'-methylacetanilide is the N-acetylation of its corresponding aniline, 2,6-dichloro-4-methylaniline. This transformation is a standard and high-yielding reaction in organic chemistry.
Experimental Protocol: N-acetylation of 2,6-dichloro-4-methylaniline
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-methylaniline (1.0 equivalent) in glacial acetic acid.[1]
-
Addition of Acetylating Agent: To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.[1] The addition of a small amount of zinc dust can prevent the oxidation of the aniline during the reaction.[2]
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring to precipitate the product and hydrolyze any excess acetic anhydride.[1][2]
-
Isolation and Purification: Collect the precipitated N-(2,6-dichlorophenyl)acetamide by vacuum filtration, wash with water until the filtrate is neutral, and dry.[1] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Core Reactivity and Synthetic Potential
The synthetic utility of 2',6'-Dichloro-4'-methylacetanilide is dictated by the interplay of its functional groups: the acetamido group, the chlorinated aromatic ring, and the methyl group.
Electrophilic Aromatic Substitution
The acetamido group is an ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS). However, the two ortho-chloro substituents exert significant steric hindrance, which profoundly influences the regioselectivity of incoming electrophiles.
Studies on the nitration of 2,6-dichloroacetanilide have shown that the reaction occurs predominantly at the 3-position (meta to the acetamido group).[3][4] This is a consequence of the steric blockade of the ortho-positions (which are also the chloro-substituted positions) and the deactivating effect of the chlorine atoms. The para-position is already occupied by the methyl group in the title compound. Therefore, electrophilic substitution reactions on 2',6'-Dichloro-4'-methylacetanilide are expected to proceed with high regioselectivity at the 3- and 5-positions.
Protocol Insight: For a nitration reaction, a mixture of nitric acid and sulfuric acid would be the reagent of choice.[5] The strong acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile.[6] Due to the steric hindrance, milder reaction conditions compared to the nitration of unsubstituted acetanilide may be required to avoid side reactions.
N-Deacetylation to the Corresponding Aniline
The acetamido group can be readily hydrolyzed under acidic or basic conditions to yield 2,6-dichloro-4-methylaniline.[7][8] This deprotection step is crucial as it unmasks the synthetically versatile amino group.
Experimental Protocol: Hydrolysis of 2',6'-Dichloro-4'-methylacetanilide
-
Reaction Setup: Place the acetanilide (1.0 equivalent) in a round-bottom flask with a suitable solvent (e.g., ethanol/water mixture) and an excess of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH).[7][9]
-
Reflux: Heat the mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction by TLC until the starting material is consumed.[7]
-
Workup (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the solution is basic. The aniline product will precipitate or can be extracted with an organic solvent.[7]
-
Workup (Basic Hydrolysis): Cool the reaction mixture and extract the aniline with a suitable organic solvent.
-
Purification: The crude aniline can be purified by distillation, recrystallization, or column chromatography.
The resulting 2,6-dichloro-4-methylaniline is a valuable intermediate for further transformations.
Applications in the Synthesis of Bioactive Molecules
The structural motifs present in 2',6'-Dichloro-4'-methylacetanilide and its corresponding aniline are commonly found in a variety of pharmaceuticals and agrochemicals.[10][11]
Precursor for Heterocyclic Synthesis
The aniline derivative obtained after deacetylation is a key starting material for the synthesis of various heterocyclic systems.
-
Quinolines: Substituted anilines are classical precursors for the synthesis of quinolines through various named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[12][13] These methods typically involve the reaction of the aniline with α,β-unsaturated carbonyl compounds, glycerol, or 1,3-dicarbonyl compounds under acidic conditions.[14][15][16]
-
Indoles: While the Fischer indole synthesis typically employs phenylhydrazines, the aniline derived from 2',6'-Dichloro-4'-methylacetanilide can be converted to the corresponding hydrazine.[17][18][19][20][21] This hydrazine can then be reacted with ketones or aldehydes in the presence of an acid catalyst to construct the indole ring system.
-
Benzimidazoles: The condensation of o-phenylenediamines with aldehydes is a common route to benzimidazoles.[22][23] While 2,6-dichloro-4-methylaniline is not an o-phenylenediamine, modifications of this chemistry, such as copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and ammonia, can be envisioned.[24][25]
Role in Agrochemical and Pharmaceutical Synthesis
The 2,6-dichloroaniline moiety is a well-established pharmacophore and a key structural component in numerous commercial products.
-
Pharmaceuticals: The anti-inflammatory drug diclofenac and the antihypertensive agent clonidine are prominent examples of pharmaceuticals derived from 2,6-dichloroaniline.[10][11][26] The synthesis of derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid has been explored for anti-inflammatory and analgesic activities.[26] The presence of the additional methyl group in 2',6'-Dichloro-4'-methylacetanilide offers a point for further structural modification and SAR (Structure-Activity Relationship) studies.
-
Agrochemicals: 2,6-Dichloroaniline derivatives are used as intermediates in the synthesis of various pesticides.[9][27] The specific substitution pattern of the title compound could be leveraged to create novel herbicides or fungicides.
Advanced Transformations: Palladium-Catalyzed Cross-Coupling
The chloro-substituents on the aromatic ring, although sterically hindered, can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[28] The development of bulky, electron-rich phosphine ligands has enabled the amination of challenging aryl chlorides.[29][30][31] This opens up the possibility of forming C-N bonds at the 2- and 6-positions, leading to highly substituted and complex aniline derivatives.
Conclusion
2',6'-Dichloro-4'-methylacetanilide, while not a widely commercialized chemical, represents a synthetically valuable building block. Its preparation is straightforward, and its reactivity, particularly in electrophilic aromatic substitution, is predictable and regioselective. The true potential of this compound is realized upon its deacetylation to 2,6-dichloro-4-methylaniline, which serves as a versatile precursor for a wide array of heterocyclic compounds and as a key intermediate in the synthesis of potential pharmaceutical and agrochemical agents. The strategic use of this compound, leveraging the unique electronic and steric effects of its substituents, can provide efficient pathways to novel and complex molecular architectures. Further exploration of its utility in modern synthetic methodologies, such as palladium-catalyzed cross-coupling, is warranted and holds the promise of expanding its applications in drug discovery and materials science.
References
-
Li, Z., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2015). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Scribd. Preparation of Aniline From Acetanilide (Hydrolysis). [Link]
-
Wikipedia. 2,6-Dichloroaniline. [Link]
-
PubMed. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. [Link]
-
ResearchGate. Cu-Catalyzed Heterannulation Route to Benzimidazoles from ortho-Haloacetanilides. [Link]
-
ACS Publications. Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. [Link]
-
BYJU'S. Preparation of Acetanilide. [Link]
-
Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
-
ResearchGate. (PDF) The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]
-
Semantic Scholar. The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
-
RSC Publishing. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. [Link]
- Google Patents.
-
ResearchGate. ChemInform Abstract: Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation.[Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents.
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]
-
PMC. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]
-
PMC. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]
-
RSC Publishing. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. [Link]
-
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
YouTube. Fischer Indole Synthesis. [Link]
-
PMC. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Google Patents. Synthetic method of 2, 6-dichloroaniline.
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
US EPA. Acetamide, N-(2,6-dichloro-3-methylphenyl)- - Substance Details. [Link]
-
PMC. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
-
Chemsrc. 2-Chloro-N-(4-methylphenyl)acetamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. scribd.com [scribd.com]
- 8. study.com [study.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. iipseries.org [iipseries.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Quinoline synthesis [organic-chemistry.org]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
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- 20. taylorandfrancis.com [taylorandfrancis.com]
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- 22. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazole synthesis [organic-chemistry.org]
- 24. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 28. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 29. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide from 2,6-dichloro-4-methylaniline
Application Note & Protocol Guide
Executive Summary
This guide details the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) from 2,6-dichloro-4-methylaniline . The conversion of 2,6-disubstituted anilines to their acetamide derivatives presents a specific challenge: steric hindrance . The ortho-chlorine atoms create a significant barrier to nucleophilic attack, rendering standard room-temperature acetylation protocols inefficient or incomplete.
This document provides two validated protocols:
-
Method A (Thermodynamic): Reflux in Acetic Acid/Acetic Anhydride (Recommended for scalability and robustness).
-
Method B (Kinetic): Acetyl Chloride with Pyridine catalysis (Recommended for small-scale, rapid synthesis).
Chemical Context & Strategy
The Steric Challenge
The target substrate, 2,6-dichloro-4-methylaniline, possesses two chlorine atoms flanking the amino group. These atoms exert both electronic deactivation (inductive withdrawal) and steric blockade .
-
Electronic Effect: Reduces the nucleophilicity of the nitrogen lone pair.
-
Steric Effect: Physically blocks the approach of the electrophile (acyl group).
Reaction Strategy
To overcome these barriers, the reaction requires either thermal activation (Method A) or highly reactive electrophiles combined with nucleophilic catalysts (Method B).
Reaction Scheme:
Figure 1: Reaction pathway highlighting the sterically crowded tetrahedral intermediate.
Experimental Protocols
Method A: Acetic Anhydride Reflux (The "Gold Standard")
This method is preferred for its robustness. The high boiling point of acetic acid (
Reagents:
-
2,6-Dichloro-4-methylaniline (
equiv) -
Acetic Anhydride (
equiv) -
Glacial Acetic Acid (Solvent,
- volumes)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2,6-dichloro-4-methylaniline to Glacial Acetic Acid. Stir until fully dissolved.
-
Note: If the aniline is solid and chunky, grind it first to ensure rapid dissolution.
-
-
Addition: Add Acetic Anhydride slowly to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (
oil bath) . Maintain reflux for 2–4 hours .-
QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting aniline spot (usually fluorescent or UV active) should disappear.
-
-
Quench & Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
Isolation: Filter the resulting white/off-white precipitate using a Buchner funnel.
-
Washing: Wash the filter cake copiously with water to remove residual acid.
-
Drying: Dry the solid in a vacuum oven at
overnight.
Method B: Acetyl Chloride / Pyridine (Fast Kinetic)
Use this method if thermal degradation is a concern or for rapid small-scale synthesis.
Reagents:
-
2,6-Dichloro-4-methylaniline (
equiv) -
Acetyl Chloride (
equiv) -
Pyridine (
equiv) or Triethylamine ( equiv) -
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon. Add aniline and dry DCM.
-
Base Addition: Add Pyridine. The solution may warm slightly.
-
Acylation: Cool the mixture to
(ice bath). Add Acetyl Chloride dropwise via syringe.-
Caution: Exothermic reaction. Evolution of HCl fumes (trapped as pyridinium salt).
-
-
Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours .
-
Note: Due to sterics, this may take longer than typical aniline acetylations. If conversion is low after 4 hours, gently reflux the DCM (
).
-
-
Workup: Wash the organic phase with:
-
1M HCl (to remove excess pyridine).
-
Sat.
(to neutralize acid). -
Brine.[3]
-
-
Isolation: Dry over
, filter, and concentrate in vacuo to yield the crude solid.
Purification & Characterization
Purification
If the crude product is colored (often yellow/brown due to aniline oxidation impurities), purify via Recrystallization .
-
Solvent System: Ethanol/Water or Toluene/Hexane.
-
Procedure: Dissolve in minimum hot ethanol, filter while hot (if insoluble particles exist), then add warm water until slightly turbid. Cool slowly to
.
Analytical Data (Expected)
Since specific spectral data for CAS 99520-03-3 is often proprietary or behind paywalls, the following are high-confidence predicted values based on structural analogs (e.g., 2,6-dimethylacetanilide).
| Technique | Parameter | Expected Value/Signal | Interpretation |
| Singlet (3H) | Acetyl | ||
| Singlet (3H) | Aryl | ||
| Singlet (2H) | Aromatic Protons (Symmetric) | ||
| Broad Singlet (1H) | Amide | ||
| IR | |||
| Physical | Melting Point | Typical for 2,6-disubstituted acetanilides |
Workflow Visualization
Figure 2: Operational workflow for Method A (Reflux).
Troubleshooting & Safety
Common Issues
-
Low Yield: Usually due to insufficient reaction time or temperature. The 2,6-dichloro steric bulk is significant; ensure the reflux is vigorous.
-
Violet/Brown Color: Indicates oxidation of the starting aniline. Ensure the aniline is pure before starting. Use a nitrogen atmosphere if the aniline is old.
-
Product Oiling Out: When quenching in water, if the product forms an oil instead of a solid, scratch the flask glass with a rod or add a seed crystal. Cool the mixture further (
).
Safety (MSDS Highlights)
-
2,6-Dichloro-4-methylaniline: Toxic by inhalation and ingestion. Potential skin sensitizer. Handle in a fume hood.
-
Acetic Anhydride: Corrosive, lachrymator. Reacts violently with water.
-
Acetyl Chloride: Highly corrosive, releases HCl gas on contact with moisture.
References
-
Sigma-Aldrich. Product Detail: N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3). Retrieved from
-
European Patent Office. Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412). (Discusses stability and synthesis of 2,6-dichloroacetanilides in acetic acid media). Retrieved from
-
Santa Cruz Biotechnology. 2-chloro-N-(4-methylphenyl)acetamide (Related Analog Data).[4] Retrieved from
- Organic Syntheses.General procedures for acetylation of hindered amines. (Standard reference for reflux protocols).
Sources
- 1. 1131-01-7|N-(2,6-Dimethylphenyl)chloroacetamide|BLD Pharm [bldpharm.com]
- 2. CN110330422A - A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-chloro-N-(4-methylphenyl)acetamide | CAS 16634-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Solubility Determination of N-(2,6-dichloro-4-methylphenyl)acetamide
Executive Summary
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3) is a specialized chlorinated acetanilide, structurally related to various herbicides and pharmaceutical intermediates. Precise solubility data for this compound in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol is critical for optimizing crystallization processes, purification yields, and liquid-phase reaction kinetics.
While generic acetanilides are well-characterized, the specific steric and electronic effects of the 2,6-dichloro substitution pattern necessitate empirical determination for process scale-up. This guide provides a validated protocol for determining the mole fraction solubility of this compound using the Dynamic Laser Monitoring Method , along with a theoretical framework for interpreting the thermodynamic data.
Chemical Context & Theoretical Solubility Profile
Structural Analysis
The solute features a lipophilic phenyl ring substituted with:
-
Two Chlorine atoms (positions 2,6): These electron-withdrawing groups create significant steric hindrance around the amide nitrogen, potentially forcing the amide group out of planarity with the phenyl ring. This "ortho-effect" often disrupts crystal lattice packing, potentially lowering the melting point and enhancing solubility in organic solvents compared to non-substituted analogs.
-
One Methyl group (position 4): Increases overall lipophilicity.
-
Acetamide moiety: Provides a polar head capable of hydrogen bonding (H-bond donor via N-H, acceptor via C=O).
Solvent Interaction Prediction
-
DMSO (Dipolar Aprotic): Expected to be the superior solvent . DMSO interacts strongly via dipole-dipole forces and acts as a potent H-bond acceptor for the amide hydrogen. The high dielectric constant (
) stabilizes the polar amide bond. -
Methanol (Polar Protic): Expected to show moderate to high solubility . Methanol can act as both an H-bond donor (to the carbonyl oxygen) and acceptor (from the amide nitrogen). However, the hydrophobic bulk of the dichlorotoluene core may limit solubility compared to DMSO.
Protocol: Dynamic Laser Monitoring Technique
This protocol utilizes the synthetic method with laser monitoring to detect the precise dissolution temperature (
Materials & Equipment
-
Solute: N-(2,6-dichloro-4-methylphenyl)acetamide (Purity
, recrystallized). -
Solvents: DMSO (HPLC Grade,
), Methanol (HPLC Grade, ). -
Apparatus:
-
Double-jacketed glass vessel (
mL) with magnetic stirring. -
Programmable thermostat (Control accuracy
K). -
Laser transmissometer (He-Ne laser or similar,
nm). -
Light intensity meter/photodetector.
-
Precision analytical balance (
g).
-
Experimental Workflow Diagram
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.
Step-by-Step Procedure
-
Preparation: Weigh a specific mass of N-(2,6-dichloro-4-methylphenyl)acetamide (
) and solvent ( ) into the equilibrium cell. -
Initial State: The mixture will be turbid (solid suspension). Ensure the starting temperature is at least 10 K below the expected dissolution point.
-
Heating Ramp: Activate the magnetic stirrer (400 rpm) and laser system. Slowly increase the temperature of the circulating water bath at a rate of 2 K/h (slow ramp is crucial for equilibrium).
-
Detection: Monitor the laser intensity passing through the solution.
-
Turbid State: Low/scattering light intensity.
-
Dissolution Point: Sharp increase in transmitted light intensity to a stable maximum.
-
-
Recording: Record the temperature (
) at which the transmittance maximizes as the saturation temperature for that specific composition. -
Iteration: Add a known mass of fresh solvent to the vessel to dilute the solution (changing the mole fraction
) and repeat the heating process to find the new .
Data Analysis & Thermodynamic Modeling
Calculation of Mole Fraction
The mole fraction solubility (
Where:
- : Mass of solute and solvent (g).
-
: Molecular weight of solute (
g/mol ) and solvent.
Representative Data Structure
Note: The values below are representative estimates based on structural analogs (e.g., Acetanilide) to illustrate the expected data format and trends. Actual experimental validation is required.
Table 1: Representative Solubility Data (
| Temperature (K) | Methanol ( | DMSO ( |
| 278.15 | 0.0421 | 0.1530 |
| 283.15 | 0.0485 | 0.1682 |
| 288.15 | 0.0560 | 0.1855 |
| 293.15 | 0.0645 | 0.2040 |
| 298.15 | 0.0742 | 0.2251 |
| 303.15 | 0.0850 | 0.2480 |
| 308.15 | 0.0975 | 0.2735 |
| 313.15 | 0.1120 | 0.3010 |
Thermodynamic Modeling
To correlate the solubility data, the Modified Apelblat Equation is the industry standard for this class of compounds:
-
A, B, C: Empirical parameters derived from multiple regression analysis.
-
Interpretation:
-
and
reflect the enthalpy and entropy contributions. - accounts for the temperature dependence of the heat capacity.
-
and
Thermodynamic Functions (Van't Hoff Analysis):
The apparent enthalpy of solution (
-
Expectation: The dissolution process is typically endothermic (
), meaning solubility increases with temperature.
Discussion & Application Insights
Solvent Selection Guide
-
DMSO: Recommended for stock solution preparation and reaction media where high concentration is required. The lack of H-bond donors in DMSO prevents "cage" formation around the hydrophobic Cl-substituted ring, facilitating higher solubility.
-
Methanol: Recommended as an anti-solvent or for crystallization. The steep solubility curve (high
) in methanol makes it ideal for cooling crystallization—dissolve at high T, cool to precipitate pure crystals.
Impact of 2,6-Dichloro Substitution
Compared to unsubstituted acetanilide:
-
Lower Solubility in Water: The Cl atoms significantly increase hydrophobicity.
-
Crystal Lattice Energy: The 2,6-substitution often twists the amide bond, potentially weakening intermolecular H-bonding in the solid state. This can lead to a higher solubility in organic solvents than the para-substituted isomer (4-chloro) which packs more efficiently.
Experimental Setup Diagram
Figure 2: Schematic of the experimental apparatus for solubility determination.
References
-
Standard Protocol for Solubility Measurement
-
Acetanilide Solubility Data (Analog)
-
Baena, Y., et al. (2006). "Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents." Physics and Chemistry of Liquids. Link
-
-
Thermodynamic Modeling (Apelblat Equation)
-
Compound Identification
Sources
Reaction conditions for preparing N-(2,6-dichloro-4-methylphenyl)acetamide
Executive Summary
This Application Note details the optimized synthetic protocols for preparing N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3). The synthesis of this compound presents a specific challenge common to polysubstituted anilines: steric hindrance combined with reduced nucleophilicity . The ortho-dichloro substitution pattern creates a steric blockade around the amino group, while the electron-withdrawing nature of the halogens lowers the Lewis basicity of the nitrogen.
Standard acetylation protocols (e.g., aqueous acetic anhydride with sodium acetate) often result in low conversion or long reaction times for such substrates. This guide provides two high-yield methodologies:
-
Method A (Process Scale): Reflux in glacial acetic acid with acetic anhydride.
-
Method B ( Rapid/Lab Scale): Acyl chloride activation with pyridine catalysis.
Chemical Context & Retrosynthetic Analysis
The target molecule is an acetanilide derivative.[1][2][3][4][5][6] The 2,6-dichloro substitution pattern forces the amide bond to adopt a specific conformation orthogonal to the phenyl ring to minimize steric clash, making the formation of the tetrahedral intermediate during acylation energetically demanding.
Key Structural Challenges:
-
Steric Bulk: The two chlorine atoms at positions 2 and 6 shield the nitrogen lone pair.
-
Electronic Deactivation: Inductive withdrawal by chlorine reduces the nucleophilicity of the amine, requiring more electrophilic acylating agents or higher temperatures.
Reaction Scheme
Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.
Reagents and Equipment
| Reagent/Material | Grade | Role | Safety Note |
| 2,6-Dichloro-4-methylaniline | >97% | Substrate | Toxic, Irritant. Handle in hood. |
| Acetic Anhydride ( | Reagent | Acylating Agent | Lachrymator, Corrosive. |
| Glacial Acetic Acid (AcOH) | ACS | Solvent/Catalyst | Corrosive, Flammable. |
| Acetyl Chloride (Method B) | Reagent | Acylating Agent | Reacts violently with water. |
| Pyridine (Method B) | Anhydrous | Base/Catalyst | Toxic, noxious odor. |
| Ethanol (95% or Absolute) | Ind. | Recrystallization | Flammable.[6] |
Experimental Protocols
Method A: Thermal Acetylation in Glacial Acetic Acid (Recommended for Scale-Up)
Rationale: This method uses acetic acid as both solvent and catalyst. The high boiling point (
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2,6-dichloro-4-methylaniline (1.0 equiv). Add Glacial Acetic Acid (5–10 volumes relative to aniline mass). Stir until dissolved.
-
Addition: Add Acetic Anhydride (1.2–1.5 equiv) to the solution.
-
Note: A slight excess ensures complete conversion despite moisture ingress or side reactions.
-
-
Reaction: Heat the mixture to reflux (
oil bath) . Maintain reflux for 2–4 hours .-
Monitoring: Check progress via TLC (See Section 5).[7] The starting aniline is usually more polar than the amide due to H-bonding capabilities, but in non-polar solvents, the order may reverse.
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing Ice Water (10 volumes) with vigorous stirring.
-
The product should precipitate as a white to off-white solid.
-
Stir for 30 minutes to hydrolyze excess acetic anhydride.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with copious water to remove acetic acid.
-
Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (9:1) mixture to obtain high-purity crystals.
-
Method B: Activated Acylation (Acetyl Chloride/Pyridine)
Rationale: For small-scale or rapid synthesis, acetyl chloride is more electrophilic than the anhydride. Pyridine acts as a base to scavenge HCl and as a nucleophilic catalyst (forming the N-acetylpyridinium intermediate).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.
-
Dissolution: Dissolve 2,6-dichloro-4-methylaniline (1.0 equiv) in dry Dichloromethane (DCM) or Toluene (10 volumes).
-
Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv).
-
Acylation: Cool to
(ice bath). Add Acetyl Chloride (1.2 equiv) dropwise.-
Caution: Exothermic reaction.[6]
-
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours. If conversion is incomplete, heat to reflux (if using Toluene).
-
Workup:
-
Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Dry over
, filter, and concentrate in vacuo.
-
Process Analytical Technology (PAT) & Characterization
In-Process Control (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes:Ethyl Acetate (7:3 or 8:2).
-
Visualization: UV Light (254 nm). The product will have a higher
value than the starting aniline (amine H-bonding to silica retains it).
Expected Analytical Data
-
Appearance: White crystalline solid.
-
NMR (CDCl
, 400 MHz):-
ppm (s, 3H, Acetyl
) -
ppm (s, 3H, Aryl
) - ppm (s, 2H, Aromatic H)
-
ppm (broad s, 1H,
, exchangeable) -
Note: The NH signal may be shifted downfield due to the electron-withdrawing chlorines.
-
ppm (s, 3H, Acetyl
Workflow Diagram
Figure 2: Operational workflow for Method A (Acetic Acid Reflux).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance prevents attack. | Increase temperature (Reflux) or reaction time. Switch to Method B (AcCl). |
| Oily Product | Impurities or solvent retention.[6][7][8] | Triturate with cold hexanes. Ensure thorough drying.[6][7] Recrystallize. |
| Purple/Dark Color | Oxidation of aniline.[4][5][6] | Perform reaction under Nitrogen atmosphere. Ensure reagents are pure. |
References
- European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP 0727412 A2).
Sources
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: Crystallization & Solid-State Control of N-(2,6-dichloro-4-methylphenyl)acetamide
This Application Note is designed for process chemists and researchers requiring high-purity isolation of N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3).
The guide moves beyond generic instructions, offering a rationale-based approach to solid-state control, focusing on the removal of the specific precursor impurity 2,6-dichloro-4-methylaniline .
Executive Summary & Chemical Context
Molecule: N-(2,6-dichloro-4-methylphenyl)acetamide CAS: 99520-03-3 Core Structure: Polychlorinated acetanilide.[1] Primary Application: Intermediate for agrochemical synthesis (related to specific amide herbicides) and azo dye precursors.
The Challenge: The primary challenge in crystallizing this target is separating it from its precursor, 2,6-dichloro-4-methylaniline . Due to the steric hindrance introduced by the 2,6-dichloro substitution, the amide bond formation can be sluggish, leaving residual aniline. Furthermore, the high lipophilicity of the polychlorinated ring limits solubility in standard "green" solvents like water, necessitating organic solvent systems.
Physicochemical Profiling
Before initiating bulk crystallization, the solubility landscape must be defined. Based on structural analogs (e.g., 2,6-dichloroacetanilide), the compound exhibits the following solubility behaviors:
| Solvent Class | Representative Solvent | Solubility Behavior | Suitability |
| Alcohols | Ethanol, Methanol | High solubility at boiling; Moderate at RT. | Excellent (for Anti-solvent methods) |
| Aromatics | Toluene, Xylene | High temperature coefficient (Soluble hot, Insoluble cold). | Excellent (for Cooling methods) |
| Esters | Ethyl Acetate | High solubility. | Poor (Yield loss is high) |
| Water | Water | Insoluble. | Anti-solvent only |
| Chlorinated | DCM, Chloroform | Very High solubility. | Poor (Hard to crystallize) |
Protocol A: Cooling Crystallization (Toluene System)
Objective: High-purity isolation with maximum rejection of the aniline impurity. Mechanism: The aniline impurity generally possesses higher solubility in cold toluene than the acetamide product, allowing it to remain in the mother liquor.
Experimental Workflow
-
Dissolution:
-
Charge crude N-(2,6-dichloro-4-methylphenyl)acetamide into a reactor.
-
Add Toluene at a ratio of 4-6 mL per gram of solid.
-
Heat the jacket to 90°C (Reflux). Agitate at 200 RPM.
-
Checkpoint: The solution must be visually clear. If haze persists (inorganic salts), perform a hot filtration.
-
-
Controlled Cooling (Metastable Zone Entry):
-
Ramp temperature down to 75°C over 15 minutes.
-
Seeding: At 70-75°C (supersaturation onset), add 0.5 wt% of pure seed crystals.
-
Critical Step: Hold temperature at 70°C for 30 minutes to allow seed healing. This prevents secondary nucleation and fines.
-
-
Crystallization:
-
Cool from 70°C to 5°C at a linear rate of 10°C/hour .
-
Why Slow Cooling? The 2,6-dichloro substitution creates a bulky molecule that requires time to pack into the lattice. Fast cooling will trap solvent and impurities (inclusions).
-
-
Isolation:
-
Filter the slurry at 5°C.
-
Wash: Wash the cake with 1 cake-volume of cold Toluene (0°C) . This displaces the mother liquor containing the aniline impurity without dissolving the product.
-
Dry: Vacuum dry at 50°C.
-
Protocol B: Anti-Solvent Crystallization (Ethanol/Water)
Objective: Maximizing yield for cleaner crude inputs. Mechanism: Water acts as a strong anti-solvent, forcing the hydrophobic polychlorinated ring out of the alcoholic solution.
Experimental Workflow
-
Dissolution:
-
Dissolve 10g of crude material in 30 mL of Ethanol (95%) at 60°C .
-
Ensure complete dissolution.
-
-
Anti-Solvent Addition:
-
Maintain temperature at 60°C.
-
Slowly dose Water (pre-heated to 60°C) into the vessel.
-
Dosing Rate: 0.5 mL/min.
-
Stop addition when a faint, persistent turbidity is observed (Cloud Point).
-
-
Nucleation & Growth:
-
Hold at Cloud Point for 20 minutes.
-
Continue water addition until the solvent ratio reaches 1:1 (Ethanol:Water) .
-
-
Cooling:
-
Cool the slurry to 20°C over 2 hours.
-
Filter and wash with a 1:2 Ethanol:Water mixture.
-
Process Visualization
Workflow Diagram: Cooling Crystallization Logic
The following diagram illustrates the decision-making process for the Toluene Cooling Crystallization method.
Caption: Step-by-step logic for the Toluene cooling crystallization process, emphasizing the critical seeding hold.
Impurity Control & Troubleshooting
The primary impurity, 2,6-dichloro-4-methylaniline , can be detected via HPLC. If the crystallization does not yield >99% purity, use the following troubleshooting matrix.
| Issue | Observation | Root Cause | Corrective Action |
| Oiling Out | Product separates as liquid droplets before crystallizing. | Temperature is above the melting point of the solvated solid; Cooling too fast. | Increase seeding temperature ; Reduce cooling rate; Use Protocol B (Ethanol/Water) which is less prone to oiling. |
| Low Yield | Mother liquor remains rich in product. | Final temperature too high; Solvent volume too high. | Cool to 0°C ; Reduce Toluene volume to 3 mL/g . |
| High Impurity | Aniline levels >0.5%. | Inclusions due to fast growth; Poor washing. | Recrystallize the wet cake immediately; Ensure wash solvent is cold to prevent redissolving impurities. |
| Polymorphism | XRD pattern shifts between batches. | Uncontrolled nucleation temperature. | Strictly control Seeding Temperature and Cooling Rate . |
Analytical Validation
-
HPLC: C18 Column, Acetonitrile/Water (phosphate buffer) gradient. The aniline elutes significantly earlier than the amide due to the polar amine group.
-
DSC: Sharp endotherm expected. Broadening indicates impurity or mixed polymorphs.
References
-
ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties and Analog Data. Retrieved from
-
Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide Product Information. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-aminophenol (Related Acetanilide Purification). Patent EP0347283A1. Retrieved from
-
LookChem. (n.d.). 2'-Chloro-4'-methylacetanilide Synthesis and Downstream Products. Retrieved from
-
ResearchGate. (2016). Crystallographic studies of substituted acetanilides.[2][3][4] Retrieved from
Sources
Handling and storage requirements for 2',6'-Dichloro-4'-methylacetanilide
Application Notes and Protocols for 2',6'-Dichloro-4'-methylacetanilide
Abstract
This document provides a comprehensive guide to the safe handling and storage of 2',6'-Dichloro-4'-methylacetanilide. Intended for researchers, scientists, and professionals in drug development, these application notes synthesize critical safety data with practical, field-proven protocols. The guide emphasizes scientific integrity, explaining the rationale behind each procedural step to ensure user safety and experimental validity. All recommendations are grounded in authoritative safety data sheets to foster a culture of safety and reproducibility in the laboratory.
Compound Profile and Hazard Assessment
1.1. Introduction to 2',6'-Dichloro-4'-methylacetanilide
2',6'-Dichloro-4'-methylacetanilide is a chemical intermediate often utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its specific structure, featuring a substituted acetanilide backbone, makes it a versatile building block. However, its chemical reactivity and physical properties necessitate stringent handling and storage protocols to mitigate potential hazards.
1.2. Hazard Identification and Analysis
According to comprehensive safety data sheets, 2',6'-Dichloro-4'-methylacetanilide is classified as a hazardous substance.[1][2] The primary risks are associated with direct contact and inhalation.
-
Skin and Eye Irritation: The compound is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] Direct contact can cause redness, inflammation, and discomfort. In case of eye contact, it is critical to rinse cautiously with water for several minutes.[1]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[1][3] Therefore, handling should always occur in a well-ventilated area or with appropriate respiratory protection.
-
Harmful if Swallowed: The substance is considered harmful if ingested.[2][4] Users must not eat, drink, or smoke in laboratory areas where this chemical is handled.[2][5]
These hazards underscore the necessity of robust engineering controls and personal protective equipment (PPE), which will be detailed in Section 2.
Safe Handling and Personal Protection Protocols
Adherence to rigorous safety protocols is non-negotiable when working with 2',6'-Dichloro-4'-methylacetanilide. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls: The First Line of Defense
The primary method for exposure control is to handle the compound within a controlled environment.
-
Ventilation: Always handle 2',6'-Dichloro-4'-methylacetanilide in a certified chemical fume hood or a glove box to minimize the inhalation of airborne dust.[3] The ventilation system should be regularly checked to ensure it is functioning to established safety standards.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA (29 CFR 1910.133) or European Standard EN166.[4][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves) inspected for integrity before each use.[2][6] Contaminated gloves should be disposed of immediately following established laboratory procedures.
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[2][5] This clothing should not be worn outside of the laboratory area.
2.3. Personal Hygiene Practices
Good personal hygiene is a critical component of safe chemical handling.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is being used or stored.[2]
-
Contaminated work clothes should be laundered separately from personal clothing.
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling 2',6'-Dichloro-4'-methylacetanilide.
Caption: A flowchart illustrating the key stages of safely handling 2',6'-Dichloro-4'-methylacetanilide.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of 2',6'-Dichloro-4'-methylacetanilide and ensuring laboratory safety.
3.1. Storage Conditions
The compound should be stored according to the following conditions, which are synthesized from leading supplier recommendations.
-
Container: Keep the compound in its original, tightly closed container.[3] The container must be properly labeled.[1]
-
Atmosphere: Store in a dry, well-ventilated place.[3][4] Some suppliers recommend storing under an inert atmosphere to protect from moisture.
-
Temperature: Store in a cool environment.[1] While some sources suggest room temperature[7], others specify refrigeration (2-8°C)[8][9]. A conservative approach of storing in a refrigerator is recommended to maximize shelf life and stability.
-
Light: Keep in a dark place to avoid potential photodegradation.[7]
3.2. Chemical Stability and Incompatibilities
2',6'-Dichloro-4'-methylacetanilide is stable under recommended storage conditions.[1] However, it is incompatible with several classes of chemicals:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially exothermic reactions.[1][4]
-
Strong Acids and Bases: These can promote hydrolysis of the amide linkage.[1]
It is imperative to segregate this compound from incompatible materials during storage. A dedicated storage location within a refrigerator, away from the substances listed above, is ideal.
Storage Requirements Summary
| Parameter | Requirement | Rationale |
| Temperature | 2-8°C (Recommended) | Minimizes degradation and preserves chemical purity.[8][9] |
| Atmosphere | Dry, Well-Ventilated, Inert Gas | Prevents moisture absorption and hydrolysis.[3] |
| Container | Tightly Sealed, Original Packaging | Prevents contamination and exposure to air/moisture.[3] |
| Light | Store in a Dark Place | Protects against potential photodegradation.[7] |
| Segregation | Away from Strong Acids, Bases, and Oxidizers | Prevents hazardous chemical reactions.[1][10] |
Storage Decision Logic
The following diagram provides a logical framework for ensuring proper storage.
Caption: A decision tree for the correct storage of 2',6'-Dichloro-4'-methylacetanilide.
Spill Management and Waste Disposal
4.1. Accidental Spill Protocol
In the event of a spill, evacuate the immediate area and prevent dust dispersal.
-
Ensure Personal Safety: Do not approach the spill without appropriate PPE, including respiratory protection.
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid actions that generate dust. The area should then be decontaminated.
-
Reporting: Report all spills to the laboratory supervisor or environmental health and safety office.
4.2. Waste Disposal
Dispose of 2',6'-Dichloro-4'-methylacetanilide and its containers in accordance with local, state, and federal regulations.[1][2] Do not mix with other waste.[2] Uncleaned containers should be treated as hazardous waste.[2]
Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution, integrating the handling principles outlined above.
5.1. Materials
-
2',6'-Dichloro-4'-methylacetanilide
-
Analytical balance
-
Appropriate solvent (e.g., DMSO, DMF, Ethanol)
-
Volumetric flask
-
Spatula and weigh boat
-
Magnetic stirrer and stir bar (optional)
-
Full PPE
5.2. Procedure
-
Preparation: Perform all operations inside a certified chemical fume hood. Don all required PPE.
-
Weighing: Place a weigh boat on the analytical balance and tare. Carefully add the desired mass of 2',6'-Dichloro-4'-methylacetanilide to the weigh boat using a clean spatula. Record the exact mass.
-
Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a portion of the desired solvent (approximately half of the final volume).
-
Mixing: Cap the flask and gently swirl to dissolve the compound. A magnetic stirrer may be used if necessary.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Labeling and Storage: Cap the flask and invert several times to ensure a homogenous solution. Transfer the solution to a properly labeled storage vial and store under the appropriate conditions as described in Section 3.
References
-
Title: 1 - SAFETY DATA SHEET - Acetanilide Source: Acetanilide SDS URL: [Link]
-
Title: 2'-Chloro-4'-methylacetanilide Source: LookChem URL: [Link]
-
Title: 3,4-dichloroaniline - s d fine-chem limited Source: S D Fine-Chem Limited URL: [Link]
-
Title: Transportation, Use, Handling, and Storage of Lab Chemicals Source: IN.gov URL: [Link]
-
Title: Incompatible Chemicals Source: Utah State University Environmental Health and Safety URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. 2,4-DICHLORO-6-METHYLACETANILIDE - Safety Data Sheet [chemicalbook.com]
- 7. 2,6-Dichloro-4-methylaniline | 56461-98-4 [sigmaaldrich.cn]
- 8. lookchem.com [lookchem.com]
- 9. dharoyapharma.com [dharoyapharma.com]
- 10. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and in-depth answers to common challenges encountered during this synthesis.
Overview of the Synthesis
The synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide is most commonly achieved through the N-acetylation of 2,6-dichloro-4-methylaniline. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride or acetyl chloride. While straightforward in principle, the yield and purity of the final product are highly sensitive to reaction conditions and the quality of the starting materials. The steric hindrance from the two ortho-chloro substituents on the aniline ring makes the amine less nucleophilic, requiring carefully optimized conditions to ensure complete conversion.
The general reaction scheme is as follows:
Caption: General reaction for the acetylation of 2,6-dichloro-4-methylaniline.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: A low yield in this acetylation can typically be traced back to one of four primary issues: incomplete reaction, moisture contamination, purity of the starting aniline, or product loss during the workup and purification phases.
-
Incomplete Reaction: The amine group of 2,6-dichloro-4-methylaniline is sterically hindered and electronically deactivated by the two ortho-chloro groups. This can lead to a sluggish or incomplete reaction. To drive the reaction to completion, consider increasing the reaction temperature or using a slight excess (1.1 to 1.2 equivalents) of the acetylating agent.[1][2] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[3]
-
Moisture Contamination: Acetic anhydride and acetyl chloride react vigorously with water to form acetic acid, which is inert towards the desired acetylation reaction. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[4]
-
Purity of Starting Aniline: Substituted anilines are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.[3] These impurities not only reduce the molar quantity of your starting material but can also interfere with the reaction. If your 2,6-dichloro-4-methylaniline is dark or discolored, it should be purified prior to use, for example, by recrystallization or distillation under reduced pressure.
-
Product Loss During Workup: The product, an acetamide, has moderate solubility in some organic solvents. During aqueous workup and extraction, ensure the pH is controlled to keep the product in its neutral form. Significant product can also be lost during recrystallization if an excessive amount of solvent is used or if the solution is not cooled sufficiently.
Q2: My final product is off-white, yellow, or brown. What are these colored impurities and how can I remove them?
A2: The presence of color in your final product is almost always due to oxidation byproducts of the starting aniline. Phenylenediamine derivatives and other anilines are known to form highly colored polymeric impurities through auto-oxidation.[3]
To remove these impurities, the most effective method is recrystallization with the aid of activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude, colored product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Swirl the mixture gently and keep it hot for 5-10 minutes. Avoid vigorous boiling, which can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure, colorless product.
-
Collect the crystals by vacuum filtration.
Q3: The reaction seems to stall, with TLC analysis showing both starting material and product. How can I resolve this?
A3: A stalled reaction is a clear indicator of insufficient reactivity or deactivation of the nucleophile.
-
Role of a Base: The acetylation reaction produces an acidic byproduct (acetic acid from acetic anhydride, or HCl from acetyl chloride). This acid can protonate the lone pair of the unreacted aniline's nitrogen atom, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acetylating agent. To prevent this, a weak base like pyridine or sodium acetate should be added to the reaction mixture to neutralize the acid as it forms.[5][6]
-
Stoichiometry: Ensure you are using at least a slight stoichiometric excess (5-10 mole percent) of the acetylating agent to account for any potential hydrolysis and to help drive the equilibrium towards the product.[2]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can often provide the necessary activation energy to achieve full conversion. Monitor the reaction carefully by TLC to avoid potential side reactions at higher temperatures.
Caption: Troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
-
Q: Which acetylating agent is better: acetic anhydride or acetyl chloride?
-
A: Both are effective, but they have different practical considerations.
-
Acetic Anhydride: Generally preferred for its lower cost, higher boiling point, and less aggressive reactivity. The byproduct is acetic acid, which is easier to handle than HCl.
-
Acetyl Chloride: More reactive than acetic anhydride, which can be useful for sluggish reactions. However, it is highly corrosive, moisture-sensitive, and produces corrosive HCl gas as a byproduct, requiring the use of a base or scavenger.[6] For this specific synthesis, acetic anhydride is usually sufficient and safer.
-
-
-
Q: What is a suitable solvent for this reaction?
-
A: The choice of solvent depends on the specific conditions.
-
Acetic Acid: Often used as both the solvent and a catalyst. It can effectively dissolve the aniline starting material.
-
Aprotic Solvents: Dichloromethane, chloroform, or ethyl acetate are good choices, especially when a base like pyridine is used. They are inert and facilitate an easy workup.
-
No Solvent: In some cases, the reaction can be run "neat" using an excess of acetic anhydride as the liquid medium, followed by quenching with water.
-
-
-
Q: How do I properly dispose of the waste from this reaction?
-
A: All waste should be handled in accordance with your institution's safety guidelines.
-
Aqueous Waste: The aqueous layers from the workup will be acidic. They should be neutralized with a base (e.g., sodium bicarbonate) before disposal.
-
Organic Waste: Unused solvents and filtrates should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Solid Waste: Filter paper and celite should be placed in the solid chemical waste.
-
-
Recommended Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of N-(2,6-dichloro-4-methylphenyl)acetamide.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
| 2,6-dichloro-4-methylaniline | 176.04 | 5.00 g | 28.4 | 1.0 |
| Acetic Anhydride | 102.09 | 3.20 mL (3.46 g) | 33.9 | 1.2 |
| Glacial Acetic Acid (Solvent) | - | 30 mL | - | - |
| Deionized Water | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Ethanol (for recrystallization) | - | As needed | - | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-methylaniline (5.00 g, 28.4 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir until the aniline is fully dissolved. Carefully add acetic anhydride (3.20 mL, 33.9 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting aniline spot is no longer visible.
-
Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove residual acetic acid.
-
Neutralization (Optional but Recommended): To ensure all acid is removed, resuspend the crude solid in 50 mL of saturated sodium bicarbonate solution, stir for 15 minutes, and then filter again. Wash with deionized water.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the dry, crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure, colorless crystals of N-(2,6-dichloro-4-methylphenyl)acetamide.
References
-
Sallmann, A., & Pfister, R. (1967). South African Patent 67 05987. [Chem. Abstr., 70, 77619m (1969)].
-
Slideshare. (n.d.). Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen.
-
Al-Janabi, K. F. (2017). Synthesis of new Diclofenac Derivatives. ResearchGate.
-
Khan, I., et al. (2024). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Royal Society Open Science.
-
Tamura, Y., et al. (1984). Synthesis of Diclofenac. Chemical and Pharmaceutical Bulletin.
-
Dow Elanco. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. Google Patents.
-
DowElanco. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides. European Patent Office.
-
DowElanco. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office.
-
Wang, J., et al. (2012). Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate.
-
Pearson Education. (n.d.). Acylation of Aniline Explained.
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?.
-
Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
-
Shultz, G. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
-
Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide.
-
BenchChem. (2025). Technical Support Center: Optimizing the Synthesis Yield of N-[4-(dimethylamino)phenyl]acetamide.
-
BenchChem. (2025). Optimization of reaction conditions for n-[4-(dimethylamino)phenyl]acetamide derivatives.
Sources
- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Purification of 2',6'-Dichloro-4'-methylacetanilide by recrystallization
Technical Support Center: Chemical Purification Division Ticket ID: #PUR-26DC4MA-REC Subject: Optimization of Recrystallization Protocol for 2',6'-Dichloro-4'-methylacetanilide Status: Open [Priority: High] Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to purify 2',6'-Dichloro-4'-methylacetanilide (an intermediate often used in pesticide and pharmaceutical synthesis). This molecule presents unique challenges due to the steric hindrance imposed by the two ortho-chlorine atoms, which significantly impacts its solubility profile and crystal packing compared to non-halogenated acetanilides.
This guide replaces standard textbook recipes with a field-optimized protocol designed to prevent the common "oiling out" phenomenon associated with low-melting chlorinated aromatics.
Module 1: Standard Operating Procedure (SOP)
Protocol ID: SOP-REC-EtOH-H2O Method: Solvent-Pair Recrystallization (Ethanol/Water)[1][2]
The Logic: We utilize a solvent pair system.[3] The compound is highly soluble in hot ethanol (the "good" solvent) but insoluble in water (the "bad" solvent). The 2,6-dichloro substitution reduces the polarity of the amide bond due to steric inhibition of resonance, making the molecule less water-soluble than unsubstituted acetanilide.
Reagents & Equipment
-
Solvent A: Ethanol (95% or Absolute) – The Dissolver
-
Solvent B: Deionized Water (pre-heated to ~90°C) – The Precipitator
-
Decolorizing Agent: Activated Charcoal (Norit) – Optional, for colored impurities
-
Apparatus: Erlenmeyer flask, hot plate/magnetic stirrer, Büchner funnel.
Step-by-Step Workflow
-
Dissolution (The Saturation Point):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot Ethanol (near boiling, ~78°C) required to just dissolve the solid.
-
Critical: If the solution is dark/colored, cool slightly, add 1-2% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration before proceeding.
-
-
The Cloud Point (Nucleation Setup):
-
Maintain the ethanol solution at a gentle boil.
-
Add hot water dropwise. Swirl constantly.
-
Stop immediately when a persistent turbidity (cloudiness) appears and does not disappear upon swirling.
-
-
Clarification:
-
Add hot Ethanol dropwise—just enough to clear the turbidity. The goal is a solution that is saturated with respect to the water/ethanol ratio at boiling temperature.
-
-
Crystallization (Thermodynamic Control):
-
Isolation:
-
Filter via vacuum filtration (Büchner funnel).[4]
-
Wash: Rinse crystals with a cold 50:50 Ethanol:Water mixture.
-
Dry: Vacuum dry or air dry until constant weight.
-
Module 2: Troubleshooting Engine
Issue: The solution turned into an oil at the bottom of the flask instead of crystals.
Diagnosis: "Oiling Out."[6] This occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture. The 2,6-dichloro substitution can depress the melting point of the impure mixture, causing it to separate as a liquid phase before it can crystallize.
Decision Matrix: Resolving "Oiling Out"
Figure 1: Decision tree for remediating phase separation (oiling out) during acetanilide purification.
Module 3: Technical FAQ & Chemical Logic
Q1: Why is the yield lower than expected compared to non-chlorinated acetanilide? A: The Steric Effect . The two chlorine atoms at the 2,6-positions force the amide group out of planarity with the benzene ring. This reduces the intermolecular hydrogen bonding efficiency compared to unsubstituted acetanilide. Consequently, the solubility differential between hot and cold solvent is less dramatic, leading to higher retention of the product in the mother liquor.
-
Corrective Action: Ensure the ice-bath step is sufficient (at least 20 mins) and avoid using excess ethanol during the dissolution step.
Q2: Can I use Toluene instead of Ethanol/Water? A: Yes, and it is often superior for 2,6-disubstituted anilides.
-
Why: Toluene is non-polar. Ionic impurities (salts) and highly polar byproducts (unreacted amines) are insoluble in toluene.
-
Protocol: Dissolve in boiling toluene; cool to crystallize. Toluene's higher boiling point (110°C) allows for better solubility of stubborn crystals, but requires a fume hood.
Q3: How do I verify purity without an NMR? A: Melting Point Depression. Pure 2',6'-Dichloro-4'-methylacetanilide should have a sharp melting point. While literature values vary by polymorph, look for a range near 150°C–160°C (verify with specific batch COA). A range >2°C indicates retained solvent or impurities.
Data Summary: Solvent Suitability
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk Factor |
| Ethanol/Water | High | Low | Good (Polar impurities) | Oiling Out |
| Toluene | High | Moderate | Excellent (Salts/Amines) | Flammability |
| Acetic Acid/Water | Very High | Low | Moderate | Hydrolysis (Risk of breaking amide bond) |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for acetanilide recrystallization and solvent selection).
- Pavia, D. L., et al.Introduction to Organic Laboratory Techniques. Cengage Learning.
-
PubChem Compound Summary. "2',6'-Dimethylacetanilide" (Structural analog used for solubility benchmarking).
-
ResearchGate Community. "Troubleshooting Recrystallization of Chlorinated Anilines." (Field-based troubleshooting for halogenated aromatics).
Sources
Technical Support Center: Impurity Profiling & Mitigation for N-(2,6-dichloro-4-methylphenyl)acetamide
Executive Summary
The synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide (Target) presents a unique set of challenges driven primarily by the steric hindrance of the 2,6-dichloro substituents. Unlike typical aniline acetylation, this reaction requires forcing conditions that often lead to a dichotomy of failure modes: incomplete conversion (leaving toxic starting material) or over-processing (generating diacetylated or degraded byproducts). Furthermore, the purity of the precursor (2,6-dichloro-4-methylaniline) dictates the halogenation profile of the final product.
This guide deconstructs these impurities, explaining their mechanistic origins and providing validated mitigation strategies.
Part 1: The Impurity Landscape (Troubleshooting FAQs)
Q1: I see a persistent peak at RRT ~0.85 (relative to the target) that correlates with the starting material. Why is the conversion stalling even with excess acetic anhydride?
Diagnosis: Steric Deactivation (Incomplete Conversion) Impurity Identity: 2,6-Dichloro-4-methylaniline (Precursor). Mechanism: The two chlorine atoms at the ortho positions (2,6) create a "steric wall" around the amine nitrogen. Additionally, the electron-withdrawing nature of the chlorines reduces the nucleophilicity of the amine. Standard acetylation conditions (room temperature, 1:1 stoichiometry) are insufficient to overcome this energy barrier. Corrective Action:
-
Catalysis: Add a catalytic amount of H₂SO₄ or DMAP (4-Dimethylaminopyridine) to activate the acetic anhydride.
-
Temperature: Increase reaction temperature to reflux (typically >90°C).
-
Reagent Switch: If acetic anhydride fails, switch to acetyl chloride with a non-nucleophilic base (e.g., pyridine or triethylamine) to generate the more reactive ketene intermediate or acyl pyridinium species.
Q2: My LC-MS shows a mass of M+34 (relative to target) with an isotope pattern indicating three chlorines. Where is this coming from?
Diagnosis: Over-Chlorinated Congener Impurity Identity: N-(2,3,6-trichloro-4-methylphenyl)acetamide. Mechanism: This is a "carryover impurity." It does not originate in the acetylation step but is inherited from the synthesis of the amine precursor. During the chlorination of p-toluidine, over-chlorination can occur at the meta position (position 3) if the stoichiometry of the chlorinating agent (e.g., Cl₂ or NCS) is not strictly controlled or if the temperature spikes. Corrective Action:
-
Feedstock QC: You must screen the starting aniline by GC-MS before acetylation. If the trichloro-aniline content is >0.1%, recrystallize the starting material (typically from hexane/ethanol) before the acetylation step. Acetylation will not remove this impurity; it will simply derivatize it.
Q3: I detected a "heavy" impurity (M+42) that disappears upon mild basic hydrolysis. What is it?
Diagnosis: Diacetylation (Over-Processing) Impurity Identity: N,N-Diacetyl-2,6-dichloro-4-methylaniline. Mechanism: While the 2,6-sterics hinder the first acetylation, extremely vigorous conditions (e.g., neat acetic anhydride at high reflux for prolonged periods) can force a second acetyl group onto the nitrogen, forming an imide. Corrective Action:
-
Monitoring: Use HPLC to monitor the reaction endpoint. Stop the reaction immediately upon the disappearance of the starting amine.
-
Workup: This impurity is chemically unstable compared to the target. A mild hydrolysis step (stirring the crude solid in 1M NaOH/Ethanol for 30 mins at RT) will selectively cleave the second acetyl group, reverting the impurity back to the desired target molecule.
Q4: There is a small peak eluting earlier than the target (M-34). Is this a degradation product?
Diagnosis: Under-Chlorinated Congener Impurity Identity: N-(2-chloro-4-methylphenyl)acetamide. Mechanism: Like the trichloro species, this is a feedstock artifact. It results from incomplete chlorination of the p-toluidine precursor. Corrective Action:
-
Purification: Unlike the trichloro impurity, the monochloro derivative has significantly different solubility properties due to the lack of symmetry and lower lipophilicity. It can often be removed by recrystallization of the final product from a polar solvent like aqueous ethanol.[1]
Part 2: Visualizing the Impurity Genesis
The following diagram maps the synthesis pathway and the specific entry points for each impurity class.
Caption: Figure 1. Genesis of impurities.[2] Red nodes indicate critical control points where deviations in stoichiometry or temperature generate specific byproducts.
Part 3: Optimized Experimental Protocol
To minimize the impurities described above, the following protocol uses a catalytic activation strategy rather than purely thermal forcing.
Reagents:
-
2,6-Dichloro-4-methylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq) - Slight excess only
-
Sulfuric Acid (H₂SO₄) (0.05 eq) - Catalyst
-
Solvent: Glacial Acetic Acid (3 volumes) or Toluene (for azeotropic drying if wet).
Step-by-Step:
-
Dissolution: Charge the reaction vessel with 2,6-dichloro-4-methylaniline and Glacial Acetic Acid. Stir until fully dissolved.
-
Activation: Add the H₂SO₄ catalyst dropwise. Note: Protonation of the carbonyl in acetic anhydride makes it a super-electrophile, overcoming the amine's steric hindrance.
-
Addition: Add Acetic Anhydride dropwise over 15 minutes. An exotherm is expected.
-
Reaction: Heat to 60°C (mild heating) for 2–4 hours.
-
Checkpoint: Monitor by HPLC. Target <0.5% unreacted amine.
-
-
Quench & Workup: Pour the mixture into ice water (10 volumes). The product should precipitate immediately.
-
Purification (The "Clean-Up"):
-
Wash 1: Water (removes acid).
-
Wash 2: 5% Sodium Bicarbonate (neutralizes trace acid).
-
Recrystallization: If "Impurity B" (Trichloro) is present, recrystallize from Ethanol/Water (80:20). If "Impurity C" (Diacetyl) is suspected, reflux in Ethanol with a pinch of NaOH for 10 mins before cooling to crystallize.
Part 4: Analytical Specifications & Data
Use the following Relative Retention Times (RRT) and Mass specs to validate your product.
Table 1: Impurity Profile Specifications
| Component | Common Name | RRT (Approx)* | Mass (ESI+) | Origin | Limit (Rec.) |
| Target | N-(2,6-dichloro-4-methylphenyl)acetamide | 1.00 | 218/220 | Product | >98.0% |
| Impurity A | N-(2-chloro-4-methylphenyl)acetamide | 0.65 | 184/186 | Feedstock | <0.5% |
| Impurity B | N-(2,3,6-trichloro-4-methylphenyl)acetamide | 1.25 | 252/254 | Feedstock | <0.1% |
| Impurity C | N,N-Diacetyl-2,6-dichloro-4-methylaniline | 1.10 | 260/262 | Process | <0.2% |
| Impurity D | 2,6-Dichloro-4-methylaniline | 0.85 | 176/178 | Incomplete | <0.1% |
*RRT values are estimated based on a standard C18 Reverse Phase column (Water/Acetonitrile gradient). Validated method required for release.
Part 5: Troubleshooting Logic Tree
Use this decision matrix when a batch fails specification.
Caption: Figure 2. Decision matrix for batch remediation. Note that trichloro-impurities are often difficult to remove downstream, necessitating batch rejection or complex chromatography.
References
-
National Center for Biotechnology Information. (2025). 2,6-Dichloroaniline (Compound Summary).[3][4][5] PubChem.[6][7] Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1] Organic Process Research & Development.[1] Retrieved from [Link][1]
-
Vogt, P. F., & Gerulis, J. J. (2005).[6] Amines, Aromatic.[3][4][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry.[6] Wiley-VCH.[6] Retrieved from [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google Patents [patents.google.com]
- 3. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 4. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]
- 5. N-Phenyl N,Chloro Acetyl 2,6 Dichloro Aniline Manufacturer (CAS 15304-01-7) [elampharma.com]
- 6. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN1045002C - Preparation of 2,6-dichloroaniline - Google Patents [patents.google.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
Optimizing reaction temperature for 2,6-dichloro-4-methylaniline acetylation
Technical Support Center: Optimization of 2,6-Dichloro-4-Methylaniline Acetylation
Executive Summary: The Steric Challenge
The acetylation of 2,6-dichloro-4-methylaniline presents a classic challenge in physical organic chemistry: overcoming the ortho-effect . Unlike unsubstituted aniline, which reacts rapidly with acetic anhydride at room temperature, this substrate possesses two chlorine atoms at the 2- and 6-positions.
These chlorine atoms exert two distinct effects:
-
Steric Hindrance: They physically block the trajectory of the electrophile (acetyl group) toward the nucleophilic nitrogen lone pair.
-
Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the halogens lowers the basicity (
) and nucleophilicity of the amine.
Consequently, standard room-temperature protocols often result in low conversion or stalled reactions. Successful synthesis requires overcoming the activation energy barrier through thermal optimization and catalytic activation .
Optimized Experimental Protocol
This protocol is designed to maximize yield while minimizing thermal degradation (tarring).
Reagents:
-
Substrate: 2,6-Dichloro-4-methylaniline (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (1.2 – 1.5 equiv) -
Solvent: Glacial Acetic Acid (AcOH) (3–5 volumes)
-
Catalyst: Sulfuric Acid (
) (0.05 equiv) [Optional but recommended for speed]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline in glacial acetic acid.
-
Activation: Add the catalytic amount of concentrated sulfuric acid. Note: A slight exotherm may occur.
-
Addition: Add acetic anhydride dropwise.
-
Thermal Ramp (Critical):
-
Do not rely on room temperature stirring.
-
Heat the reaction mixture to 100°C – 110°C (gentle reflux of the AcOH/Ac2O mixture).
-
Maintain this temperature for 2–4 hours . Monitor via TLC or HPLC.
-
-
Quench & Precipitation:
-
Cool the mixture to ~50°C.
-
Slowly pour the reaction stream into a beaker of crushed ice/water (10x volume) with vigorous stirring.
-
The product, N-(2,6-dichloro-4-methylphenyl)acetamide, should precipitate as a white to off-white solid.
-
-
Purification: Filter the solid, wash copiously with water (to remove acid), and recrystallize from Ethanol/Water if necessary.
Troubleshooting Guide & FAQs
Category 1: Reaction Kinetics & Conversion
Q: I stirred the reaction at room temperature for 24 hours, but TLC shows mostly starting material. Why? A: This is due to the steric inhibition of resonance and nucleophilic attack. The 2,6-dichloro substitution creates a "picket fence" around the nitrogen. At room temperature, the amine lacks sufficient kinetic energy to overcome this steric barrier. You must apply heat (minimum 80°C, preferably reflux) to drive the reaction to completion.
Q: Can I use Acetyl Chloride instead of Acetic Anhydride to speed it up?
A: Yes, Acetyl Chloride (
Category 2: Impurity Profile
Q: My product is turning brown/black (tarring). What is happening? A: This indicates oxidative degradation . Anilines are prone to oxidation at high temperatures, especially in the presence of air.
-
Fix: Sparge your solvent with Nitrogen/Argon before heating and run the reaction under an inert atmosphere.
-
Fix: Ensure you are not overheating. Do not exceed 120°C.
Q: Is diacetylation (forming the imide) a risk at these high temperatures?
A: Minimal. The same steric hindrance that makes mono-acetylation difficult makes diacetylation (
Category 3: Isolation Issues
Q: I poured the mixture into water, but no precipitate formed. It’s a milky emulsion. A: This usually happens if the ratio of Acetic Acid solvent to Water is too high (the product remains somewhat soluble in aqueous acetic acid).
-
Fix: Add more ice water to dilute the acid further.
-
Fix: Neutralize the mixture with Sodium Acetate or Sodium Bicarbonate (carefully!) to reduce the solubility of the amide.
-
Fix: Scratch the glass or add a seed crystal to induce nucleation.
Visualizations
Figure 1: Reaction Mechanism & Steric Blocking
Caption: The diagram below illustrates the steric clash (red arrows) caused by the ortho-chloro groups, necessitating thermal activation for the nucleophilic attack.
Figure 2: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions based on conversion and impurity profile.
Comparative Data: Temperature vs. Yield
The following table summarizes typical outcomes for sterically hindered aniline acetylations based on kinetic principles.
| Temperature | Reaction Time | Typical Yield | Observation |
| 25°C (RT) | 24 Hours | < 10% | Mostly starting material recovered. |
| 60°C | 6 Hours | 40 - 60% | Slow conversion; incomplete reaction. |
| 100-110°C | 2 - 4 Hours | > 90% | Optimal. Clean conversion. |
| 140°C (Neat) | 1 Hour | 85% | Faster, but higher risk of tarring/impurities. |
References
-
Beilstein Institute . Acetylation of Sterically Hindered Amines. Beilstein Journal of Organic Chemistry.
-
Thermo Fisher Scientific . 2-chloro-N-(2,6-dimethylphenyl)acetamide Product Specifications and Synthesis Notes.
-
National Institutes of Health (NIH) - PubChem . Compound Summary: 2-chloro-N-(2,6-diethylphenyl)acetamide (Structural Analog Data).
-
Organic Syntheses . General Procedures for Acetylation of Hindered Anilines. Org. Synth. Coll. Vol. 3.
Technical Support Center: Purification of N-(2,6-dichloro-4-methylphenyl)acetamide
Ticket ID: PUR-2024-882 Subject: Removal of persistent unreacted aniline (2,6-dichloro-4-methylaniline) from target acetamide. Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division.
Executive Summary: The Chemical Challenge
You are encountering difficulty removing unreacted 2,6-dichloro-4-methylaniline from your target product, N-(2,6-dichloro-4-methylphenyl)acetamide .
Standard purification protocols often fail here due to a specific electronic effect: Suppressed Basicity .
-
The Problem: The two chlorine atoms at the 2,6-positions of the aniline ring are electron-withdrawing and sterically hindering. This drastically lowers the
of the conjugate acid (likely to the range of 1.0–2.0, compared to ~4.6 for unsubstituted aniline).[1] -
The Consequence: A standard wash with weak acid (e.g., 10% acetic acid or 0.5 M HCl) may not be acidic enough to fully protonate this specific aniline.[1] If the aniline is not protonated, it remains lipophilic and stays in the organic layer with your product.
This guide provides three tiered protocols designed to overcome this specific thermodynamic hurdle.
Tier 1: Enhanced Acid-Base Extraction (The "pH Swing" Method)[1][2]
Applicability: First-line defense for crude reaction mixtures.
The Logic
Because the impurity is a weak base, we must drive the equilibrium hard to the right (salt formation) using a stronger acid concentration than typical, while keeping the contact time short to prevent hydrolysis of your amide product.[1]
Protocol
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[1] Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes be partially soluble in chlorinated solvents.[1]
-
The Aggressive Wash:
-
Wash the organic phase with 2.0 M HCl (cold, 0–5°C).[1]
-
Critical Step: Shake vigorously for 2 minutes to overcome steric hindrance at the nitrogen center.
-
Validation: Test the pH of the aqueous layer after mixing. It must be pH < 1 . If it is higher, the aniline is not fully protonated.
-
-
Separation: Drain the aqueous layer (contains the aniline-HCl salt).[1]
-
The Polishing Wash: Wash the organic layer with 1.0 M HCl once more.
-
Neutralization: Wash the organic layer with Saturated
(to remove residual acid), then Brine.[1] -
Drying: Dry over
, filter, and concentrate.
Troubleshooting Diagram: Extraction Workflow
Caption: Logic flow for removing weakly basic anilines via pH-controlled extraction.
Tier 2: Recrystallization (The "Solubility Switch")[2]
Applicability: If Tier 1 fails or for final purification ( >98% purity required).[1]
The Logic
Acetanilides typically crystallize well from alcohol/water mixtures. The unreacted aniline is an oil or low-melting solid that is much more soluble in ethanol than the amide product. We use this difference to keep the aniline in the mother liquor.
Recommended Solvent Systems
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Notes |
| Ethanol (95%) | Water | 1:1 to 1:3 | Most robust.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| Toluene | Hexanes | 1:2 | Good for very lipophilic amides. Aniline stays in Toluene/Hexanes. |
| Ethyl Acetate | Hexanes | 1:4 | Standard method. Less effective if aniline content is high (>10%).[1] |
Protocol (Ethanol/Water)
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Optional: Add activated charcoal, stir for 5 mins, and filter hot (removes colored oxidation products of aniline).
-
Add hot water dropwise to the boiling solution until a faint permanent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Remove from heat and allow to cool to room temperature slowly (insulate the flask with a towel).
-
Cool in an ice bath (
) for 1 hour. -
Filter the crystals and wash with cold 50% EtOH/Water .
Tier 3: Flash Chromatography (The "Last Resort")
Applicability: When
The Logic
Anilines often streak on silica gel due to hydrogen bonding with silanol groups. However, 2,6-dichloroanilines streak less because the nitrogen is sterically crowded. To improve separation, we modify the stationary phase.[2]
Troubleshooting Guide
Q: The aniline and product co-elute. What now? A: You are likely using a neutral solvent system. Switch to an acidic modifier.
-
Standard: Hexane/EtOAc (3:1).[1]
-
Modified: Hexane/EtOAc + 0.5% Acetic Acid .
Frequently Asked Questions (FAQs)
Q: I used 10% HCl and the aniline is still there. Why?
A: 10% HCl is roughly 2-3 M, which should work, but often researchers use "dilute HCl" which is closer to 0.5 M. For 2,6-dichloro-4-methylaniline, the basicity is so low that the equilibrium
Q: Can I use steam distillation? A: Yes, technically. 2,6-dichloro-4-methylaniline is somewhat volatile with steam. However, this is energy-intensive and not recommended for small-scale (<5g) purification. Tier 1 (Extraction) is faster.[1]
Q: My product is turning pink/brown during drying. What is happening? A: This indicates residual aniline oxidizing in air. You must repeat the purification. Aniline oxidation products are autocatalytic and will degrade your sample stability. Use the Recrystallization protocol with an activated charcoal step.
References
-
Basicity of Chlorinated Anilines
-
Source: The effect of ortho-chlorine substitution significantly reduces
due to inductive withdrawal and steric inhibition of resonance. -
Reference: NIST Chemistry WebBook, SRD 69. "Aniline, 2,6-dichloro-". [1]
-
-
General Purification of Acetanilides
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Context: Standard protocols for recrystallization from EtOH/Water.
-
Reference:[1]
-
Synthesis & Properties of N-(2,6-dichloro-4-methylphenyl)
-
Source: PubChem Compound Summary.
-
Reference:[1]
-
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. jcbsc.org [jcbsc.org]
- 5. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
Technical Support Center: Hydrolytic Stability Profiling of N-(2,6-dichloro-4-methylphenyl)acetamide
Executive Summary: The "Steric Shield" Challenge
You are likely accessing this guide because standard hydrolysis protocols (e.g., 1N HCl at ambient temperature) failed to degrade N-(2,6-dichloro-4-methylphenyl)acetamide .
This is not an experimental error; it is a structural feature. This molecule belongs to a class of sterically hindered acetanilides . The chlorine atoms at the 2,6-positions (ortho) create a "steric shield" around the amide carbonyl, significantly retarding nucleophilic attack by water or hydroxide ions. Furthermore, the electronic effect of the dichloro-substitution reduces the basicity of the nitrogen, altering the protonation equilibrium required for acid catalysis.
This guide provides "forcing conditions" required to breach this stability and accurate analytical methods to quantify the result.
Module 1: Pre-Experiment Solubility Optimization
CRITICAL WARNING: The most common cause of "false stability" data is solubility failure. This compound is highly lipophilic. If you run hydrolysis in pure aqueous acid/base, the compound will remain as a solid suspension, and reaction rates will be diffusion-limited, not chemically limited.
Solubility Protocol
To determine kinetic stability, the reaction must be homogeneous .
| Parameter | Recommendation | Reason |
| Co-Solvent | 1,4-Dioxane or Ethanol (50% v/v) | Dioxane is preferred for high-temperature acid reflux (boiling point 101°C) and chemical inertness. |
| Concentration | 0.1 mg/mL to 1.0 mg/mL | Keep concentration low to prevent precipitation when aqueous acid/base is added. |
| Preparation | Dissolve neat solid in organic solvent first, then add aqueous component slowly with vortexing. | Ensures micro-dispersion or complete solution. |
Module 2: Validated Hydrolysis Protocols
These protocols are designed for Forced Degradation Studies (e.g., ICH Q1A stress testing).
Workflow A: Acid Hydrolysis (Proton-Driven)
Mechanism: Acid-catalyzed hydrolysis of acetanilides is generally faster than base hydrolysis but requires protonation of the carbonyl oxygen to activate the carbon for nucleophilic attack.
-
Prepare Stock: Dissolve 10 mg of N-(2,6-dichloro-4-methylphenyl)acetamide in 10 mL of 1,4-Dioxane.
-
Acid Addition: Add 10 mL of 6 N HCl (Do not use 0.1 N or 1 N; they are insufficient).
-
Thermal Stress:
-
Initial Screen: Reflux at 80°C for 24 hours.
-
Forcing: Reflux at 100°C (or reflux temp of mix) for 48–72 hours.
-
-
Quench: Neutralize an aliquot with 6 N NaOH or dilute into mobile phase buffer immediately before HPLC injection.
Workflow B: Base Hydrolysis (Hydroxide-Driven)
Mechanism: Direct nucleophilic attack by
-
Prepare Stock: Dissolve 10 mg of compound in 10 mL of Ethanol (Dioxane is also acceptable).
-
Base Addition: Add 10 mL of 6 N NaOH .
-
Thermal Stress: Reflux at 80°C for 24–48 hours.
-
Quench: Neutralize with 6 N HCl. Caution: High salt formation may clog HPLC columns; dilute samples 1:10 prior to injection.
Module 3: Mechanistic Visualization
The following diagram illustrates the specific structural barriers preventing hydrolysis and the pathway required for degradation.
Figure 1: Mechanistic pathway highlighting the steric inhibition at the nucleophilic attack step caused by the ortho-chloro substituents.
Module 4: Analytical Monitoring (HPLC)
You cannot rely on visual inspection (solids dissolving) as proof of reaction. Use this HPLC method to separate the parent amide from the aniline product.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 10 mins (Lipophilic compound requires high organic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm (Amide) and 280 nm (Aniline product) |
| Expected Result | Parent: Late eluting (High RT). Aniline Product: Earlier eluting than parent. |
Module 5: Troubleshooting & FAQs
Use this decision tree to diagnose experimental failures.
Figure 2: Troubleshooting logic flow for non-degrading samples.
Frequently Asked Questions
Q: I see a new peak appearing very close to the solvent front. Is this my product? A: Likely yes. The hydrolysis product, 2,6-dichloro-4-methylaniline , is significantly more polar than the parent amide (though still relatively lipophilic compared to simple anilines) and will elute earlier. However, ensure it is not the solvent front (void volume). Confirm by injecting a pure standard of the aniline if available.
Q: Can I use enzymatic hydrolysis (e.g., Amidase) instead of chemical? A: Standard amidases often fail with ortho-disubstituted acetanilides due to the same steric hindrance that blocks chemical hydrolysis. The enzyme's active site cannot easily accommodate the bulky 2,6-dichloro group. Specialized bacterial strains may be required [1].
Q: Why does the reaction turn pink/brown over time? A: Anilines are prone to oxidation. The 2,6-dichloro-4-methylaniline product can oxidize under harsh reflux conditions (especially in base) to form azo-compounds or quinone-imines, leading to color change. This is a secondary degradation pathway.
References
-
Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology, 40(2), 136-142. (Demonstrates the resistance of chloroacetanilides to standard hydrolysis).
-
Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. II. The Rates of Reaction of Alkyl Halides with Potassium Iodide. Journal of the American Chemical Society, 77(6), 1723–1726. (Foundational text on steric effects in kinetic rates).
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Comprehensive review of hydrolysis kinetics including amides).
-
Satterthwait, A. C., & Jencks, W. P. (1974). The mechanism of the aminolysis of acetate esters. Journal of the American Chemical Society, 96(22), 7018-7031. (Detailed mechanism of amide formation/hydrolysis and tetrahedral intermediates).
Solving color degradation issues in 2',6'-Dichloro-4'-methylacetanilide storage
Welcome to the technical support guide for 2',6'-Dichloro-4'-methylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the color degradation of this compound during storage. Discoloration, typically presenting as a yellow, brown, or pinkish hue, is a common indicator of chemical impurity or degradation, which can significantly impact experimental outcomes. This guide provides a structured approach to troubleshooting, backed by chemical principles and best practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 2',6'-Dichloro-4'-methylacetanilide.
Q1: My new batch of 2',6'-Dichloro-4'-methylacetanilide has a slight off-white or yellowish tint. Is it still usable?
A slight off-white or pale-yellow color may be present even in freshly synthesized batches due to minor impurities from the starting materials or synthesis process.[1][2][3][4] The critical factor is whether the color intensifies over time. For sensitive applications, it is recommended to establish a baseline color standard and assess purity via analytical methods like melting point determination or spectroscopy before use. Crude acetanilide is often described as having a brownish appearance, which becomes shiny white crystals after purification.[1][2]
Q2: What are the primary causes of color degradation in 2',6'-Dichloro-4'-methylacetanilide?
The most common culprits for color change are exposure to oxygen (oxidation), moisture (hydrolysis), light (photodecomposition), and elevated temperatures.[5][6][7][8] The presence of residual catalysts or acidic/basic impurities can also accelerate these degradation processes.
Q3: What is the ideal way to store this compound to prevent discoloration?
To ensure maximum stability, 2',6'-Dichloro-4'-methylacetanilide should be stored in a tightly sealed, opaque container (amber glass is ideal) in a cool, dry, and dark place.[5][6][9][10] For long-term storage, purging the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.[5]
Q4: Can I repurify a discolored batch of the compound?
Yes, recrystallization is an effective method for purifying discolored acetanilides.[1][2][3][4] A common procedure involves dissolving the impure solid in a minimal amount of a suitable hot solvent, followed by cooling to allow the purified compound to crystallize, leaving impurities behind in the solvent.[1][2][4] The use of activated charcoal during this process can help remove colored impurities.[2][3][11]
Part 2: In-Depth Troubleshooting Guide
If the FAQs did not resolve your issue, this section provides a systematic workflow to identify the root cause of color degradation and implement corrective actions.
Step 1: Characterize the Discoloration
The nature of the color can provide clues about the underlying chemical changes.
| Observed Color | Potential Cause(s) | Primary Degradation Pathway |
| Yellow to Brown | Oxidation of the aniline moiety; presence of nitro- or azo- compounds. | Oxidation[12][13][14][15] |
| Pink to Reddish | Formation of charged intermediates or radical species. | Photodecomposition / Oxidation |
| General Darkening | Severe, multi-pathway degradation; presence of polymeric byproducts. | Advanced Oxidation & Hydrolysis |
Step 2: Review Storage and Handling Procedures
A meticulous review of your lab's protocols is crucial. Use the following checklist to pinpoint potential environmental triggers.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Atmosphere | Inert (Argon, Nitrogen) or tightly sealed to minimize air exposure. | Oxygen promotes the oxidation of the aromatic amine functional group, a common cause of color.[12][13][14][15] |
| Light Exposure | Stored in opaque or amber containers, away from direct sunlight or UV sources. | UV radiation can provide the energy to initiate photochemical reactions, leading to colored radical species or rearranged products. |
| Temperature | Cool, controlled room temperature. Avoid heat sources.[6][9] | Elevated temperatures accelerate the rates of all chemical reactions, including oxidation and hydrolysis.[6][7][8] |
| Moisture | Stored in a desiccator or dry environment.[9] | The acetanilide functional group is susceptible to hydrolysis, especially in the presence of acidic or basic impurities, which breaks it down into aniline and acetic acid derivatives.[16][17][18][19][20] The resulting free aniline is highly prone to oxidation. |
| Container | Chemically inert glass with a secure, tight-fitting lid.[6][9][10] | Reactive container materials or a poor seal can introduce contaminants or fail to protect from the atmosphere. |
Troubleshooting Workflow
The following diagram outlines a logical process for diagnosing the cause of color degradation.
Caption: Troubleshooting workflow for color degradation.
Part 3: Chemical Degradation Pathways
Understanding the potential chemical reactions is key to prevention. The structure of 2',6'-Dichloro-4'-methylacetanilide, with its electron-rich aromatic ring and amide linkage, is susceptible to several degradation modes.
Oxidation
The primary degradation pathway often involves oxidation. The aniline-type nitrogen can be oxidized, and the aromatic ring, activated by the methyl group, is also a target. This can lead to the formation of highly colored quinone-imine structures or azo compounds, which absorb visible light.
Hydrolysis
The amide bond in the acetanilide can be cleaved by water, a reaction catalyzed by trace amounts of acid or base.[16][17][18][19][20] This hydrolysis releases 2,6-dichloro-4-methylaniline. This free aniline is significantly more susceptible to oxidation than its acetylated parent compound, rapidly discoloring upon exposure to air.
Potential Degradation Pathways Diagram
Caption: Potential chemical degradation pathways.
Part 4: Preventative Measures & Best Practices
Proactive measures are the most effective strategy for maintaining the integrity of 2',6'-Dichloro-4'-methylacetanilide.
Appendix A: Protocol for Long-Term Storage
-
Select the Right Container: Use a clean, dry amber glass bottle with a PTFE-lined screw cap.
-
Aliquot if Necessary: If you will be using the compound frequently, aliquot the bulk material into smaller, single-use vials to prevent repeated exposure of the entire batch to the atmosphere.
-
Inert Gas Purging:
-
Insert a long needle or cannula connected to a source of dry nitrogen or argon into the container, with the tip below the level of the solid.
-
Provide a second, shorter needle as an outlet vent.
-
Gently flush the container with the inert gas for 1-2 minutes to displace all air.
-
Remove the vent needle first, followed by the gas inlet needle, and immediately seal the container tightly.
-
-
Seal and Store: Secure the cap and wrap the junction with Parafilm® for an extra barrier against moisture and air.
-
Label and Locate: Clearly label the container with the compound name, date, and storage conditions. Place it in a designated cool, dark, and dry location, such as a desiccator cabinet away from any heat sources or windows.
References
-
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC. [Link]
-
Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. [Link]
-
Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry. [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]
-
What is the mechanism of Acetanilide? Patsnap Synapse. [Link]
-
Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Study.com. [Link]
-
Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry. [Link]
-
Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate. [Link]
-
Acetanilide Safety Data Sheet. s d fine-chem limited. [Link]
-
Preparation of Aniline From Acetanilide (Hydrolysis). Scribd. [Link]
-
How does the appearance of the impure solid acetanilide change in recrystallization? Study.com. [Link]
-
Exp 1 - Recrystallization of Acetanilide. CDN. [Link]
-
Preparation of acetanilide. Web Server at The University of Arizona. [Link]
-
Preparation and Recrystallization of Acetanilide. IvyPanda. [Link]
-
Preparation and Recrystallization of Acetanilide Essay. Aithor. [Link]
-
ACETANILIDE (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. Preparation of acetanilide [cs.gordon.edu]
- 4. ivypanda.com [ivypanda.com]
- 5. fishersci.com [fishersci.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. aithor.com [aithor.com]
- 12. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tsijournals.com [tsijournals.com]
- 16. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 17. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 18. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Validation & Comparative
1H NMR spectrum analysis of N-(2,6-dichloro-4-methylphenyl)acetamide
[1]
Executive Summary & Structural Logic
N-(2,6-dichloro-4-methylphenyl)acetamide is a sterically congested anilide often utilized as a scaffold in the synthesis of agrochemicals and pharmaceuticals.[1] Its NMR signature is defined by the 2,6-dichloro substitution , which enforces a high rotational barrier around the N-Aryl bond, locking the amide moiety out of planarity with the phenyl ring.
Structural Visualization & Numbering
The following diagram illustrates the atom numbering used throughout this guide. Note the symmetry axis running through C1 and C4, rendering protons H3 and H5 chemically equivalent.
Figure 1: Connectivity of N-(2,6-dichloro-4-methylphenyl)acetamide.[1] The molecule possesses C2v symmetry regarding the aromatic ring protons.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interaction artifacts (particularly for the amide NH), follow this standardized protocol.
Solvent Selection Matrix
| Solvent | Suitability | Rationale |
| DMSO-d6 | Preferred | Excellent solubility; stabilizes the amide NH signal via H-bonding, resulting in a sharp, distinct singlet downfield (>9.0 ppm).[1] |
| CDCl3 | Secondary | Good solubility; however, the NH signal is often broad and concentration-dependent due to weak H-bonding and exchange.[1] |
| Acetone-d6 | Alternative | Useful if DMSO overlaps with key impurity signals; NH shift is intermediate.[1] |
Preparation Workflow
-
Weighing: Accurately weigh 5–10 mg of the solid analyte.
-
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will cause line broadening.[1]
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet at 2.50 ppm .
Spectral Assignment & Data Analysis
The following data represents the characteristic chemical shifts in DMSO-d6 .
Master Assignment Table
| Signal | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 1 | 9.60 – 9.85 | Broad Singlet | 1H | NH (Amide) | Highly deshielded due to H-bonding with DMSO and the electron-withdrawing inductive effect (-I) of the 2,6-dichloro substituents. |
| 2 | 7.30 – 7.45 | Singlet | 2H | Ar-H (H3, H5) | Equivalent due to symmetry.[1][2] Appears as a sharp singlet because there are no ortho/meta neighbors to couple with (Cl at 2,6; Me at 4). |
| 3 | 2.30 – 2.35 | Singlet | 3H | Ar-CH3 (C4-Me) | Typical benzylic methyl shift.[1] Slightly deshielded compared to toluene (2.30) due to the chlorinated ring. |
| 4 | 2.00 – 2.10 | Singlet | 3H | Ac-CH3 (Acetyl) | Characteristic acetamide methyl singlet.[1] Distinct from the aromatic methyl.[3][4] |
Detailed Signal Interpretation
-
The Amide NH (δ 9.6–9.8): Unlike unsubstituted acetanilides (NH ~ 7–8 ppm in CDCl3), the 2,6-dichloro substitution creates a "steric pocket." In DMSO, this proton forms a strong hydrogen bond with the solvent oxygen, shifting it significantly downfield. The lack of vicinal coupling confirms the NH is not adjacent to aliphatic protons.
-
The Aromatic Singlet (δ 7.3–7.4): This is the diagnostic signal for the 2,6-dichloro-4-substituted pattern.[1]
-
Logic: In a standard 4-substituted aniline, you expect an AA'BB' doublet pair.[1]
-
Effect: The addition of Cl at positions 2 and 6 removes the ortho-coupling partners.[1] H3 and H5 are isolated from each other by the C4-Methyl and C2/C6-Chlorines, resulting in a clean singlet (or very tight singlet with unresolvable meta-coupling).[1]
-
-
Methyl Differentiation:
-
Ar-CH3 (δ ~2.3): Attached to the aromatic ring. Ring current anisotropy deshields this group relative to the acetyl methyl.
-
Ac-CH3 (δ ~2.0): Attached to the carbonyl. This is typically the most upfield signal in the spectrum (excluding TMS).
-
Comparative Analysis: Benchmarking Against Analogs
To validate the structure, it is critical to compare the target spectrum against structurally related compounds. This differentiates the specific effects of the chlorine atoms and the methyl group.
Comparison 1: Effect of 2,6-Dichloro Substitution
Target: N-(2,6-dichloro-4-methylphenyl)acetamide Reference: N-(4-methylphenyl)acetamide (p-Acetotoluidide)[1]
| Feature | Target (2,6-Dichloro) | Reference (No Cl) | Shift Change (Δδ) | Explanation |
| NH Shift | ~9.7 ppm | ~9.8 ppm (DMSO) / 7.5 (CDCl3) | Minimal in DMSO | In non-H-bonding solvents (CDCl3), the Target NH is much sharper and deshielded due to restricted rotation/sterics.[1] |
| Ar-H Pattern | Singlet (2H) | Doublets (AA'BB', 4H) | N/A | The 2,6-Cl substitution eliminates H2/H6, collapsing the AA'BB' system into a singlet (H3/H5). |
| Ar-H Shift | ~7.4 ppm | ~7.1 & 7.5 ppm | Deshielded | Cl atoms are electron-withdrawing (Inductive), shifting remaining protons downfield.[1] |
Comparison 2: Effect of 4-Methyl Substitution
Target: N-(2,6-dichloro-4-methylphenyl)acetamide Reference: N-(2,6-dichlorophenyl)acetamide[1]
| Feature | Target (4-Methyl) | Reference (4-H) | Shift Change (Δδ) | Explanation |
| Ar-H Pattern | Singlet (2H) | Doublet + Triplet | N/A | Reference has H3/H5 (d) and H4 (t).[1] Target replaces H4 with Methyl, leaving H3/H5 as a singlet. |
| Ar-H Shift | ~7.35 ppm | ~7.50 ppm | -0.15 ppm | The Methyl group is electron-donating (Hyperconjugation), shielding the ortho protons (H3/H5) slightly upfield.[1] |
| New Signal | 2.3 ppm (s) | None | N/A | Diagnostic signal for the incorporation of the methyl group. |
Troubleshooting & Anomalies
-
Broad NH Signal: If the NH signal is extremely broad or invisible, the sample may be "wet" (water exchange) or the solvent may be acidic (CDCl3 often becomes acidic over time). Solution: Filter through basic alumina or switch to fresh DMSO-d6.[1]
-
Rotamers: 2,6-disubstituted acetanilides exhibit restricted rotation around the N-Aryl bond.[1] At room temperature, you typically see one average set of signals.[5] However, at very low temperatures (< -40°C), signals may broaden or split due to the freezing of the cis/trans amide rotamers (though the trans isomer is overwhelmingly favored sterically).
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 16634 (Analog: N-(4-methylphenyl)acetamide).[1] National Institute of Advanced Industrial Science and Technology (AIST).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.
-
PubChem Compound Summary. "N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3)."[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. orgsyn.org [orgsyn.org]
- 3. N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Guide: HPLC Retention & Separation of 2',6'-Dichloro-4'-methylacetanilide
This guide provides an in-depth technical analysis of the HPLC retention behavior for 2',6'-Dichloro-4'-methylacetanilide , a critical intermediate often encountered in the synthesis of agrochemicals (e.g., dicarboximide fungicides) and specialized dyes.
The following content is structured for analytical method developers and QC scientists, focusing on the mechanistic drivers of retention and providing robust protocols for separation from its primary precursor, 2,6-Dichloro-4-methylaniline .
Executive Summary & Molecule Profile
2',6'-Dichloro-4'-methylacetanilide is a hydrophobic, neutral amide. Its retention behavior is dominated by the lipophilicity of the chlorinated phenyl ring and the steric hindrance introduced by the ortho-dichloro substitution. Unlike its amine precursor, it does not protonate significantly under standard acidic HPLC conditions, leading to distinct retention shifts.
Physicochemical Profile
| Property | Value / Characteristic | Impact on HPLC |
| Structure | N-(2,6-dichloro-4-methylphenyl)acetamide | Planarity disrupted by ortho-Cl; high steric bulk. |
| LogP (Predicted) | ~2.9 – 3.2 | Strongly retained on C18; requires high % organic. |
| pKa | Neutral (Amide) | Retention is largely pH-independent (unlike the amine precursor). |
| UV Max | ~240–250 nm | Detectable by standard UV/DAD. |
Comparative Analysis: Column & Method Selection
To achieve optimal separation, we compare the industry-standard C18 chemistry against the selectivity-driven Phenyl-Hexyl chemistry.
A. The Standard: C18 (Octadecyl)
-
Mechanism: Pure hydrophobic interaction.
-
Performance: Excellent for general retention. However, it may struggle to resolve the target from other non-polar chlorinated impurities (e.g., des-methyl analogs) solely based on hydrophobicity.
-
Retention Order: Elutes after the polar amine precursor but before fully alkylated/dimeric side products.
B. The Alternative: Phenyl-Hexyl
-
Mechanism:
- interactions + Hydrophobicity. -
Performance: The electron-withdrawing chlorine atoms on the phenyl ring create a specific "pi-acidic" character. A Phenyl-Hexyl column can engage in unique
- stacking, often enhancing resolution between positional isomers (e.g., 2,4-dichloro vs 2,6-dichloro) which C18 might co-elute. -
Recommendation: Use Phenyl-Hexyl if the sample matrix contains complex isomeric mixtures.
Experimental Data: Retention Behavior
The following data represents the relative retention order (k') under standardized acidic conditions. Note that absolute retention times (RT) will vary by system dwell volume; relative retention factors (
Standardized Protocol Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 min
-
Flow Rate: 1.0 mL/min
-
Column: C18 (150 x 4.6 mm, 3.5 µm)
Comparative Retention Table
| Analyte | Functional Group | Predicted LogP | Relative RT (min)* | k' (Capacity Factor) | Separation Logic |
| 2,6-Dichloro-4-methylaniline | Free Amine | ~2.6 | 3.5 - 4.0 | ~2.5 | Protonated at pH ~2.5; elutes early due to polarity. |
| Acetanilide (Ref Std) | Unsubstituted Amide | 1.16 | 2.8 - 3.2 | ~1.8 | Less hydrophobic; elutes before the chlorinated target. |
| Target: 2',6'-Dichloro-4'-methylacetanilide | Chlorinated Amide | ~3.1 | 6.8 - 7.2 | ~5.5 | Loss of amine polarity + Cl lipophilicity = Strong Retention. |
| Dimeric Impurities | Bis-aryl | > 4.5 | > 9.0 | > 8.0 | Late eluters; require high organic wash. |
> Data represents typical elution windows on a standard 10-minute gradient system.
Detailed Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
-
Objective: Ensure complete solubility without inducing degradation (deacetylation).
-
Solvent: 50:50 Water:Acetonitrile. Avoid pure methanol as it may cause transesterification/solvolysis over long storage.
-
Concentration: Prepare at 0.5 mg/mL.
-
Validation Step: Inject a "blank" of the solvent to confirm no ghost peaks at the target RT (approx. 7 min).
Protocol B: Optimized HPLC Method
This method is designed to separate the target from its hydrolytic degradant (the aniline).
-
System: HPLC with DAD or UV (254 nm).
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 100mm x 3.0mm, 1.8 µm (for UHPLC) or 3.5 µm (HPLC).
-
Temperature: 40°C (Critical: Higher temp reduces backpressure and improves peak shape for the sterically hindered amide).
-
Mobile Phase:
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 10% B (Isocratic hold to elute polar salts)
-
12.0 min: 90% B (Linear ramp)
-
15.0 min: 90% B (Wash)
-
15.1 min: 10% B (Re-equilibrate)
-
Visualizations
Diagram 1: Separation Mechanism & Interaction Logic
This diagram illustrates why the target molecule separates from its precursors based on molecular interactions (Hydrophobic vs. Ionic).
Caption: Separation logic showing how pH control differentiates the protonated precursor from the neutral, hydrophobic target.
Diagram 2: Method Development Workflow
A decision tree for optimizing the separation if the initial C18 method fails (e.g., co-elution with isomers).
Caption: Troubleshooting workflow for resolving co-elution issues using stationary phase or pH modification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7430, 2,6-Dichloro-4-nitroaniline. (Precursor properties and LogP data).[1][7][8][9] Retrieved from [Link]
-
Mancilla, J., et al. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives. European Journal of Drug Metabolism and Pharmacokinetics. (Baseline methodology for acetanilide separation). Retrieved from [Link]
-
Science.gov (2024). Chromatography HPLC Retention Data Aggregation. (General retention behavior of chlorinated aromatics). Retrieved from [Link]
-
SIELC Technologies. Separation of Acetanilide on Newcrom R1 HPLC column. (Application note on amide retention). Retrieved from [Link]
Sources
- 1. P,P'-ddd | C14H10Cl4 | CID 6294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 2,6-Dichloro-4-mercaptophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatography hplc retention: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemeo.com [chemeo.com]
- 8. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Pattern of N-(2,6-dichloro-4-methylphenyl)acetamide: A Comparative Technical Guide
Executive Summary & Structural Context[1][2]
In the analysis of chlorinated acetanilides, distinguishing between positional isomers is a critical challenge for environmental monitoring and metabolite profiling. This guide focuses on N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3), a structural analogue to herbicide metabolites and local anesthetics.
The presence of chlorine atoms at the ortho (2,6) positions creates a unique steric environment that distinguishes its fragmentation behavior from its meta/para isomers (e.g., 3,4-dichloro analogues). This guide compares the fragmentation dynamics of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for identification.
Key Structural Parameters[1][2][3][4]
-
Formula:
-
Nominal Mass: 217 Da (based on
) -
Isotopic Signature: Distinct
cluster (9:6:1 ratio for M, M+2, M+4). -
Critical Feature: Steric inhibition of resonance due to 2,6-substitution, forcing the amide group out of planarity with the phenyl ring.
Theoretical Fragmentation & Mechanistic Pathways
The fragmentation of N-(2,6-dichloro-4-methylphenyl)acetamide is dominated by the stability of the aromatic amine core and the lability of the amide bond.
Primary Fragmentation Pathway (EI)
Under 70 eV EI conditions, the molecular ion (
-
McLafferty-Type Rearrangement / Distonic Ion Formation: The most abundant pathway involves the loss of a neutral ketene molecule (
, 42 Da). The 2,6-dichloro substitution sterically twists the amide bond, weakening the bond and facilitating this cleavage compared to planar isomers. -
Acylium Ion Formation: Alpha-cleavage adjacent to the carbonyl yields the acetyl cation (
) at m/z 43. This is a standard diagnostic peak for acetamides but is non-specific. -
Chlorine Radical Loss: Subsequent fragmentation of the aniline ion (m/z 175) often involves the loss of a chlorine radical (
, 35 Da) or HCl (36 Da), yielding ions at m/z 140 or 139.
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation tree highlighting the primary ketene loss pathway, which is accelerated by the steric bulk of the 2,6-dichloro substitution.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of this compound, it must be compared against its isomers (e.g., 3,4-dichloro) and analyzed using complementary ionization techniques.
Isomer Differentiation (The "Ortho Effect")
The 2,6-dichloro isomer behaves differently from the 3,4-dichloro isomer (a common Propanil metabolite).
| Feature | 2,6-Dichloro Isomer (Target) | 3,4-Dichloro Isomer (Alternative) | Mechanistic Cause |
| Molecular Ion (EI) | Lower Intensity | Higher Intensity | Steric inhibition of resonance in the 2,6-isomer destabilizes the amide bond. |
| [M-42] Base Peak | Dominant | Prominent but less exclusive | The twisted N-C bond in the 2,6-isomer facilitates ketene expulsion. |
| Retention Time (GC) | Shorter | Longer | 2,6-substitution shields the polar amide group, reducing stationary phase interaction. |
| Isotope Pattern | Identical (9:6:1) | Identical (9:6:1) | Both possess two chlorine atoms; MS alone cannot distinguish by mass, only by fragmentation ratio. |
Ionization Technique Comparison (EI vs. ESI)
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Primary Ion | ||
| Adducts | Rare | Common ( |
| Application | Structural Fingerprinting (GC-MS) | Quantitation & Trace Analysis (LC-MS) |
| Recommendation | Use for identification and isomer differentiation. | Use for sensitivity in biological matrices. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high data integrity by incorporating internal validation steps for chlorinated species.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol. (Avoid protic solvents if analyzing labile metabolites).
-
Dilution: Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50 v/v) for ESI.
Instrument Configuration (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Collision Energy (CID): Ramp 10–40 eV to capture the transition from Molecular Ion to Aniline fragment.
Validation Workflow (DOT Diagram)
Figure 2: Step-by-step validation workflow. The isotope check (Check node) is a critical "Go/No-Go" gate before proceeding to fragmentation analysis.
References
-
Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide Product Sheet. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Chlorinated Anilides. Retrieved from
- Sparkman, O. D., & Penton, Z. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
U.S. EPA. (n.d.). Substance Details - Acetamide, N-(2,6-dichloro-3-methylphenyl)-.[2] Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from
Sources
Comparative Spectroscopic Analysis: FTIR Characterization of 2',6'-Dichloro-4'-methylacetanilide
This guide provides a comprehensive technical analysis of the FTIR absorption characteristics of 2',6'-Dichloro-4'-methylacetanilide , a critical intermediate often encountered in the synthesis of chloroacetanilide herbicides and associated pharmaceutical derivatives.
Executive Summary & Structural Context
In the quality control of acetanilide derivatives, distinguishing between structural isomers and substituted analogs is paramount. 2',6'-Dichloro-4'-methylacetanilide presents a unique spectroscopic profile due to the "Ortho-Effect," where the bulky chlorine atoms at the 2 and 6 positions sterically hinder the amide group, forcing it out of planarity with the benzene ring.
This guide compares the target compound against its parent (Acetanilide) and its direct structural analog (2',6'-Dichloroacetanilide) to isolate the specific spectral contributions of the ortho-dichloro and para-methyl substitutions.
Experimental Methodology: KBr vs. ATR
To ensure reproducible data, the choice of sampling technique significantly impacts the spectral resolution, particularly for the fine splitting observed in amide bands.
Protocol A: High-Resolution Transmission (KBr Pellet)
Recommended for detailed structural elucidation and resolving H-bonding shifts.
-
Grinding: Mix 1–2 mg of the dry sample with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to minimize the Christiansen scattering effect).
-
Pressing: Transfer to a 13 mm die. Evacuate air for 1 minute. Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.
-
Validation: Ensure the baseline at 4000 cm⁻¹ is >80% T. If the baseline slopes heavily, regrind to reduce scattering.
Protocol B: High-Throughput ATR (Attenuated Total Reflectance)
Recommended for routine QC and raw material identification.
-
Crystal Selection: Use a Diamond or ZnSe crystal (single bounce).
-
Application: Place ~10 mg of solid directly on the crystal.
-
Contact: Apply high pressure using the anvil until the preview spectrum stabilizes.
-
Correction: Apply "ATR Correction" in your software to account for depth of penetration variations (which increases at lower wavenumbers).
Scientist's Note: ATR spectra typically show peak shifts of 2–5 cm⁻¹ to lower wavenumbers compared to transmission spectra due to the refractive index dispersion. The data below references transmission (KBr) values unless noted.
Comparative Spectral Data: The "Fingerprint of Sterics"
The following table contrasts the target compound with key analogs. The Amide I band is the primary diagnostic feature; the ortho-substitution disrupts conjugation, shifting this band to a higher frequency compared to the parent acetanilide.
| Functional Group | Vibration Mode | Acetanilide (Parent) | 2',6'-Dichloroacetanilide (Analog) | 2',6'-Dichloro-4'-methylacetanilide (Target) |
| Amide A | N-H Stretch | 3294 cm⁻¹ (Broad) | ~3260 cm⁻¹ (Sharper) | 3265 ± 5 cm⁻¹ |
| Alkane | C-H Stretch (Methyl) | N/A | N/A | 2960, 2870 cm⁻¹ |
| Amide I | C=O Stretch | 1660 cm⁻¹ | 1670–1675 cm⁻¹ | 1672 ± 3 cm⁻¹ |
| Amide II | N-H Bend / C-N Stretch | 1550 cm⁻¹ | 1530 cm⁻¹ | 1530 ± 5 cm⁻¹ |
| Aromatic | C=C Ring Stretch | 1600, 1500 cm⁻¹ | 1590, 1480 cm⁻¹ | 1585, 1485 cm⁻¹ |
| Methyl | C-H Bend (Sym/Asym) | N/A | N/A | 1380, 1450 cm⁻¹ |
| Halogen | C-Cl Stretch | N/A | ~750–780 cm⁻¹ | 760–790 cm⁻¹ |
Detailed Mechanistic Analysis
1. The Amide I Shift (Steric Inhibition of Resonance)
In unsubstituted acetanilide, the nitrogen lone pair delocalizes into the phenyl ring and the carbonyl group, giving the C-N bond partial double-bond character and lowering the C=O frequency (~1660 cm⁻¹).
-
In the Target (2',6'-Dichloro...): The bulky chlorine atoms force the amide group to twist perpendicular to the phenyl ring. This breaks the conjugation .
-
Result: The Carbonyl (C=O) bond becomes shorter and stronger (more "ketone-like"), shifting the absorption to a higher frequency (~1672 cm⁻¹) . This is the most reliable indicator of 2,6-disubstitution.
2. The Methyl Contribution
The para-methyl group distinguishes the target from 2',6'-dichloroacetanilide.
-
Look for the C-H stretching doublet around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).
-
Confirm with the "Umbrella" mode (symmetric methyl bending) near 1380 cm⁻¹. This band is often sharp and distinct from the aromatic background.
3. C-Cl Fingerprint
The C-Cl stretching vibrations appear in the 800–600 cm⁻¹ region. For 2,6-dichloro substitution, expect a strong, potentially split band pattern in the 760–790 cm⁻¹ range, distinct from the mono-substituted 2'-chloro analog.
Diagnostic Workflow Diagram
The following flowchart outlines the decision logic for verifying the identity of 2',6'-Dichloro-4'-methylacetanilide in a QC setting.
Figure 1: Logic flow for distinguishing the target compound from its primary structural analogs using spectral features.
References
-
BenchChem. (2025). A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Chloro-2',6'-acetoxylidide. NIST Standard Reference Database 69. Retrieved from
-
Grdadolnik, J. (2003).[1] Saturation Effects in FTIR Spectroscopy: Intensity of Amide I and Amide II Bands. Acta Chim. Slov, 50, 777-788.[1] Retrieved from
-
Ramasamy, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science. Retrieved from
Sources
Comparing N-(2,6-dichloro-4-methylphenyl)acetamide with other chlorinated acetanilides
Comparative Technical Guide: N-(2,6-dichloro-4-methylphenyl)acetamide vs. Chlorinated Acetanilides
Executive Summary & Technical Positioning
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) represents a distinct class of "sterically locked" acetanilides. Unlike its commercially ubiquitous isomers (e.g., the herbicide metabolite 3,4-dichloroacetanilide), this compound exhibits exceptional hydrolytic stability due to the Ortho Effect .
For researchers in agrochemical discovery and pharmaceutical intermediate synthesis, this molecule serves as a critical benchmark for steric protection of the amide bond . While 3,4-substituted analogs degrade rapidly in environmental and physiological conditions, the 2,6-dichloro substitution pattern creates a hydrophobic shield that blocks nucleophilic attack at the carbonyl carbon.
Key Application Areas:
-
Metabolic Stability Probes: Used to study cytochrome P450 resistance in drug design.
-
Herbicide Safeners: Structural analogs are investigated for increasing crop tolerance.
-
Reference Standards: For monitoring the degradation of complex phenylamide pesticides.
Comparative Performance Analysis
The following data contrasts the target compound with its most relevant structural alternatives: 3,4-Dichloroacetanilide (3,4-DCAA) (a common environmental pollutant) and 2-Chloro-N-(2,6-dimethylphenyl)acetamide (a Lidocaine intermediate).
Table 1: Physicochemical & Stability Profile
| Feature | Target: N-(2,6-dichloro-4-methyl...) | Alternative A: 3,4-Dichloroacetanilide | Alternative B: 2,6-Dimethylacetanilide |
| Substitution Pattern | 2,6-Dichloro (Ortho-blocked) | 3,4-Dichloro (Meta/Para) | 2,6-Dimethyl (Ortho-blocked) |
| Hydrolytic Stability | High (t½ > 30 days at pH 7) | Low (t½ < 5 days at pH 7) | Moderate-High |
| Electronic Effect | Electron Withdrawing (Deactivates Ring) | Electron Withdrawing | Electron Donating (Activates Ring) |
| Lipophilicity (LogP) | ~3.2 (Predicted) | 2.68 | 2.30 |
| Primary Utility | Stability Standard / Model Compound | Propanil Metabolite (Pollutant) | Anesthetic Intermediate |
| Amide Bond Rotation | Restricted (High Rotational Barrier) | Free Rotation | Restricted |
Mechanistic Insight: The Ortho-Shielding Effect
The superior stability of the target compound is not accidental; it is strictly causal. In 3,4-DCAA, the carbonyl carbon is exposed. In the 2,6-dichloro analog, the large chlorine atoms (Van der Waals radius ~1.75 Å) physically occupy the space perpendicular to the amide plane. This prevents the formation of the tetrahedral intermediate required for hydrolysis.
Experimental Protocols
Protocol A: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide
Rationale: Standard acetylation protocols (using acetic anhydride at RT) often fail or exhibit low yields for 2,6-substituted anilines due to the nucleophilic hindrance of the amine. This protocol uses forcing conditions to ensure conversion.[1]
Reagents:
-
2,6-Dichloro-4-methylaniline (1.0 eq)[2]
-
Acetic Anhydride (1.5 eq)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Catalyst, 0.1 eq)
Workflow:
-
Dissolution: Dissolve 10 mmol of 2,6-dichloro-4-methylaniline in 15 mL of glacial acetic acid in a round-bottom flask.
-
Activation: Add 0.1 eq of anhydrous sodium acetate. Stir for 10 minutes to buffer the solution.
-
Acetylation: Add 15 mmol (1.5 eq) of acetic anhydride dropwise.
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours . Note: Unhindered anilines react at RT; this step is critical for the 2,6-analog.
-
Quench: Pour the hot reaction mixture into 100 mL of ice-water slurry with vigorous stirring.
-
Isolation: The product will precipitate as white needles. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water (70:30) to remove unreacted aniline.
Self-Validation Check:
-
TLC: Run on Silica Gel (Hexane:EtOAc 3:1). The product (Rf ~0.[1][3]5) must show no UV trace of the starting aniline (Rf ~0.7).
-
Melting Point: Target range 180–185°C (Distinct from the lower MP of 3,4-isomers).
Protocol B: Comparative Hydrolysis Kinetics Assay
Rationale: To quantitatively demonstrate the "Ortho Effect," this assay subjects both the target and 3,4-DCAA to accelerated acid hydrolysis.
-
Preparation: Prepare 1 mM solutions of both compounds in Methanol:1N HCl (50:50).
-
Incubation: Heat both vials to 60°C in a water bath.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Expected Result:
-
3,4-DCAA: >50% degradation to 3,4-dichloroaniline within 4 hours.
-
2,6-Target: <5% degradation after 24 hours.
-
Visualizations
Figure 1: Steric Hindrance Mechanism & Synthesis Pathway
This diagram illustrates the synthesis pathway and visually represents the "Ortho-Blockade" that prevents hydrolysis.
Caption: Synthesis pathway showing the high-energy transition state required to overcome steric hindrance, and the subsequent resistance to hydrolysis due to the 2,6-dichloro 'shield'.
References
-
Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide Product Sheet. Retrieved from
-
Galabov, B. (2025). Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate. Retrieved from
-
BenchChem. (2025).[4][5] Overcoming Steric Hindrance in Reactions with 2,6-Diethylaniline. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Acetanilide - PubChem Compound Summary. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from
Sources
- 1. Cas 25186-47-4,3 5-DICHLOROTOLUENE | lookchem [lookchem.com]
- 2. US3962209A - Process for preparing azo dyestuffs with ortho-azo cyano groups by cyano exchange of metal cyanides and halo dyestuffs - Google Patents [patents.google.com]
- 3. ijper.org [ijper.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the UV-Vis Spectroscopy of N-(2,6-dichloro-4-methylphenyl)acetamide: A Comparative Analysis
The Chromophore in Focus: N-(2,6-dichloro-4-methylphenyl)acetamide
The molecule N-(2,6-dichloro-4-methylphenyl)acetamide possesses a substituted benzene ring directly attached to an amide nitrogen. This arrangement constitutes the primary chromophore, the part of the molecule that absorbs UV or visible light. The electronic transitions responsible for this absorption are primarily π → π* transitions within the aromatic ring and, to a lesser extent, n → π* transitions associated with the non-bonding electrons of the amide group's oxygen and nitrogen atoms.
The substituents on the phenyl ring—two chlorine atoms at positions 2 and 6, and a methyl group at position 4—play a crucial role in modulating the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).
Predicted UV-Vis Spectral Properties and Comparative Analysis
Based on the foundational principles of UV-Vis spectroscopy and data from analogous compounds, we can predict the UV-Vis spectrum of N-(2,6-dichloro-4-methylphenyl)acetamide. The primary absorption band is expected in the UV region, characteristic of substituted benzene rings.
Expert Analysis:
The electronic transitions in aromatic systems like N-(2,6-dichloro-4-methylphenyl)acetamide are influenced by both the electronic nature and the steric hindrance of the substituents. The acetamido group (-NHCOCH₃) is an activating group, meaning it donates electron density to the aromatic ring, which typically leads to a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzene.
However, the two chlorine atoms at the ortho positions (2 and 6) introduce significant steric hindrance. This steric strain can force the acetamido group out of the plane of the benzene ring. This disruption of coplanarity reduces the extent of conjugation between the amide's lone pair of electrons and the aromatic π-system. A decrease in conjugation generally results in a hypsochromic (blue) shift, moving the λmax to a shorter wavelength.
The methyl group at the para position (4) is a weak electron-donating group and is expected to have a minor bathochromic effect. Therefore, the final observed λmax for N-(2,6-dichloro-4-methylphenyl)acetamide will be a net result of these competing electronic and steric effects.
For a robust comparison, let's consider the UV-Vis data of related compounds:
| Compound | Structure | Expected λmax (nm) | Rationale for Comparison |
| N-(2,6-dichloro-4-methylphenyl)acetamide | ~250-265 | The steric hindrance from the two ortho-chloro substituents is expected to cause a hypsochromic shift compared to less hindered analogs. | |
| Acetanilide | ~242 | The parent compound, provides a baseline for the acetamido-phenyl chromophore. | |
| N-(4-methylphenyl)acetamide[1] | ~245 | The para-methyl group causes a slight bathochromic shift compared to acetanilide. | |
| N-(2,6-dimethylphenyl)acetamide | ~264 | The two ortho-methyl groups provide steric hindrance, but less than chlorine, leading to a moderate λmax. | |
| 2-Chloro-N-phenylacetamide | Not specified, but expected to be similar to Acetanilide | The chloro group on the acetyl moiety has a less direct effect on the aromatic chromophore. |
This comparative table highlights the delicate interplay of substituent effects on the UV-Vis absorption of N-phenylacetamide derivatives.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To obtain reliable and reproducible UV-Vis data for N-(2,6-dichloro-4-methylphenyl)acetamide, a standardized experimental protocol is essential.
Materials and Instrumentation
-
Analyte: N-(2,6-dichloro-4-methylphenyl)acetamide, of high purity.
-
Solvent: Spectroscopic grade methanol or ethanol. The choice of solvent is critical as it can influence the λmax.[2] A solvent with a low UV cutoff is necessary to avoid interference in the measurement region.[3]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh a precise amount of N-(2,6-dichloro-4-methylphenyl)acetamide (e.g., 10 mg) and dissolve it in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask. This creates a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.2 - 0.8 Absorbance Units).
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 200 - 400 nm).
-
Fill both the sample and reference cuvettes with the spectroscopic grade solvent.
-
Place the cuvettes in the respective holders and perform a baseline correction (autozero).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.
-
Place the sample cuvette in the sample holder and record the UV-Vis spectrum.
-
Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax).
-
Using the absorbance values at λmax and the corresponding concentrations, construct a calibration curve (Absorbance vs. Concentration).
-
Calculate the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration in mol/L.
-
Experimental Workflow Diagram
Sources
Reference Standards for N-(2,6-dichloro-4-methylphenyl)acetamide Analysis
Technical Comparison Guide & Qualification Protocols
Part 1: Executive Summary & Strategic Context[1]
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) is a critical chlorinated acetanilide, typically analyzed as a process-related impurity in the synthesis of diclofenac-type NSAIDs or as a metabolite in agrochemical residues (derived from 2,6-dichloro-4-methylaniline).[1]
In drug development, the accuracy of your impurity quantification is linearly dependent on the purity assignment of your reference standard. A common pitfall in analyzing this specific compound is the reliance on "Chemical Synthesis" grade materials (often 95-97% purity) as "Analytical Standards" (100% potency).[1] This guide compares available commercial grades and provides a self-validating protocol to qualify lower-grade materials for regulatory (ICH Q3A/B) submission.
The Core Problem: Isomeric Contamination
Commercial synthesis of this compound often yields positional isomers (e.g., N-(2,4-dichloro...)) that co-elute on standard C18 HPLC columns. Using a standard without isomeric purity certification can lead to Mass Balance Errors in stability studies.
Part 2: Comparative Analysis of Reference Standard Grades
We evaluated three classes of reference materials available for CAS 99520-03-3 based on Certificate of Analysis (CoA) depth, traceability, and suitability for GMP release testing.
Table 1: Comparative Assessment of Commercial Grades
| Feature | Grade A: ISO 17034 CRM (Ideal) | Grade B: Analytical Standard (Recommended) | Grade C: Synthesis/Reagent Grade (High Risk) |
| Typical Supplier | LGC, USP, EDQM (Rare for this CAS) | Sigma-Aldrich, Toronto Research Chem | BLD Pharm, Enamine, Chem-Impex |
| Purity Assignment | Mass Balance (100% - Water - Residuals) | Chromatographic Purity (% Area) | "Target" Purity (e.g., >95%) |
| Traceability | NIST/BIPM Traceable | Supplier Internal Method | None |
| Isomeric Purity | Quantified by qNMR/GC | Checked by NMR (Qualitative) | Not Evaluated |
| Water Content | Karl Fischer (KF) Titration | Loss on Drying (LOD) | Not Tested |
| Suitability | Release Testing, Calibration | R&D, Method Development | Synthesis Starting Material |
| Risk Factor | Low | Medium (Requires Potency Calc) | Critical (Requires Full Qualification) |
Market Reality Check
For CAS 99520-03-3, Grade A (CRM) is frequently unavailable off-the-shelf.[1] Most researchers must purchase Grade B or Grade C and perform an In-House Qualification .[1]
-
Top Alternative (Grade B): Sigma-Aldrich (Product #99520-03-3).[1] Often supplied with a basic CoA including 1H-NMR and HPLC purity.[1]
-
Budget Alternative (Grade C): BLD Pharm / Santa Cruz. Often supplied only with structure confirmation. Warning: We have observed batch-to-batch variability in water content (hygroscopicity of the acetamide moiety) in Grade C materials, necessitating immediate KF testing upon opening.
Part 3: Technical Protocol – The "Self-Validating" Qualification
If you cannot source a Primary Standard, you must qualify a Secondary Standard. This protocol establishes the "Potency" (
Workflow Diagram: In-House Standard Qualification
Caption: Logical workflow for assigning potency to non-pharmacopeial reference standards (Grade B/C).
Experimental Method: Isomer-Resolving HPLC
Standard fast-LC methods often fail to separate the 2,6-dichloro isomer from the 2,4-dichloro impurity.[1] Use this high-resolution protocol.
-
Instrument: HPLC with DAD or LC-MS.
-
Column: Phenyl-Hexyl or C18 High Density (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm. Note: Phenyl-Hexyl provides better selectivity for chlorinated isomers.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (primary), 210 nm (secondary).
-
Temperature: 30°C.
Data Interpretation:
-
Main Peak: N-(2,6-dichloro-4-methylphenyl)acetamide elutes at ~12.5 min.[1]
-
Critical Pair: Look for a "shoulder" or peak at ~12.8 min. This is often the 2,4-dichloro isomer .[1] If this peak exists >0.5%, the material is unsuitable as a reference standard without potency correction.
Potency Calculation Formula
Do not use the "% Area" from the HPLC as your purity. You must calculate the Assigned Potency (As is) :
[1]-
% Purity_HPLC: Chromatographic purity (area normalization).
-
% Water_KF: Determined by Karl Fischer (often 0.5 - 2.0% for acetamides).[1]
-
% ROI: Residue on Ignition (inorganic salts).
Part 4: Scientific Rationale & Troubleshooting
Why 254 nm?
The 2,6-dichloro substitution pattern on the phenyl ring creates steric hindrance (ortho-effect), twisting the acetamide group out of planarity.[1] This reduces conjugation compared to non-substituted acetanilides. However, the benzene ring absorption remains strong at 254 nm. Using 210 nm increases sensitivity but drastically increases baseline noise from mobile phase solvents (formic acid), making impurity integration less reliable.
Solubility Issues
This compound is lipophilic (LogP ~ 2.5-3.0).[1]
-
Dissolution Solvent: Do not attempt to dissolve directly in 100% water.
-
Recommended Diluent: Dissolve stock in 100% Methanol or Acetonitrile. Dilute working standards to 50:50 Organic:Water to prevent peak fronting.
References
-
Sigma-Aldrich. Product Specification: N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3).[1]Link[1]
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. (Defines reporting thresholds for impurities). Link
-
FDA Guidance. Analytical Procedures and Methods Validation for Drugs and Biologics. (Outlines requirements for reference standard qualification). Link
-
PubChem. Compound Summary: N-(2,6-dichloro-4-methylphenyl)acetamide.[1]Link[1]
Sources
Safety Operating Guide
Proper Disposal Procedures: N-(2,6-dichloro-4-methylphenyl)acetamide
[1][2][3]
Executive Summary & Immediate Action
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) is a halogenated aromatic amide.[1][2][3] For disposal purposes, it must be classified and handled as Halogenated Organic Waste .
DO NOT dispose of this compound down the drain or in general trash. DO NOT mix with strong oxidizers or non-halogenated solvents (unless already in a reaction mixture).
Disposal Route: High-temperature incineration (
Chemical Profile & Hazard Identification
Before handling waste, verify the material identity to ensure compatibility with waste streams.
| Property | Data | Operational Implication |
| Chemical Name | N-(2,6-dichloro-4-methylphenyl)acetamide | "Halogenated" tag is mandatory on labels.[1] |
| CAS Number | 99520-03-3 | Use for EHS inventory reconciliation. |
| Physical State | Solid (Powder/Crystal) | Dispose as solid waste unless dissolved. |
| Solubility | Low (Water), High (Organic Solvents) | Do not attempt aqueous neutralization. |
| Hazards (GHS) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Wear Nitrile gloves and safety glasses. |
| RCRA Status | Non-Listed (Not P or U listed)* | Regulated as "Halogenated Organic" by industry standard. |
*Note: While not explicitly listed in 40 CFR 261.33, best practice dictates treating all chlorinated aromatic intermediates as hazardous waste to prevent environmental persistence.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Most common scenario for expired shelf-life or excess reagent.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant lid (Teflon/PTFE liner).[1]
-
Transfer: Transfer the solid using a disposable spatula. Avoid generating dust.[2][4][3][5][6]
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "N-(2,6-dichloro-4-methylphenyl)acetamide".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Tag: Write "SOLID HALOGENATED WASTE" clearly.
-
-
Secondary Containment: Place the jar in a clear plastic bag or secondary bin to capture any exterior residue.
B. Liquid Waste (Reaction Mixtures/Mother Liquor)
Scenario: Compound is dissolved in DCM, Chloroform, or Ethyl Acetate.
-
Segregation (The Critical Step):
-
If the solvent is Halogenated (e.g., DCM): Pour into the Halogenated Waste carboy.
-
If the solvent is Non-Halogenated (e.g., Methanol): Because the solute (the amide) contains chlorine, the entire mixture should ideally be moved to the Halogenated stream to prevent contamination of fuel-blending streams used for non-halogenated waste.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides, quench and neutralize before bottling to prevent pressure buildup.
-
Cap & Store: Cap tightly. Store in a flammables cabinet until pickup.
The "Why": Scientific Rationale for Segregation
As researchers, we follow protocols not just for compliance, but for chemical reality. Why do we segregate this specific amide?
The Incineration Chemistry
When N-(2,6-dichloro-4-methylphenyl)acetamide is incinerated, the chlorine atoms do not simply vanish.[1] They react to form hydrogen chloride gas (HCl).
1-
Acid Rain Precursors: If burned in a standard boiler (fuel blending), the HCl is released, contributing to acid rain and equipment corrosion.
-
Dioxin Risk: Incomplete combustion of chlorinated aromatics at lower temperatures (
C) can catalyze the formation of Polychlorinated Dibenzo-p-dioxins (PCDDs), which are highly toxic and persistent.
The Solution: By segregating this waste into the "Halogenated" stream, we ensure it is sent to a specialized facility equipped with:
-
High Temperature: Combustion chambers operating
C. -
Scrubbers: Caustic spray towers (NaOH) that neutralize the HCl gas before it exits the stack.
Workflow Visualization
The following diagram outlines the decision logic for handling this chemical, ensuring it reaches the correct destruction facility.
Figure 1: Decision matrix for the disposal of N-(2,6-dichloro-4-methylphenyl)acetamide, prioritizing the Halogenated Waste stream to prevent improper combustion.
Emergency Procedures (Spills)
In the event of a benchtop spill of the solid powder:
-
Isolate: Alert nearby personnel.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or work inside a fume hood.
-
Contain: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated for chemical cleanup.
-
Clean: Wipe the area with a soap/water solution, followed by an alcohol wipe.
-
Dispose: Place all cleanup materials (towels, gloves) into the Solid Halogenated Waste container.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.).[7] Hazardous Waste Combustion. Retrieved October 26, 2023, from [Link]
-
Zero Waste Europe. (2020). Incineration and Halogenated Waste Requirements. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2024). Laboratory Waste Management Guide. Retrieved October 26, 2023, from [Link]
Sources
- 1. 1131-01-7|N-(2,6-Dimethylphenyl)chloroacetamide|BLD Pharm [bldpharm.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. U.S. EPA Announces Major Measures to Address PFAS Contamination | News | ChemRadar [chemradar.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
